MY10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H10F6OS2 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-(trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C15H10F6OS2/c16-14(17,18)23-12-5-1-10(2-6-12)9-22-11-3-7-13(8-4-11)24-15(19,20)21/h1-8H,9H2 |
InChI-Schlüssel |
OJUUGOMDHJFXJH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Inhibitory Effect of MY10 on NF-κB p65 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound MY10 and its effect on the expression of the nuclear factor-kappa B (NF-κB) p65 subunit, a key regulator of inflammation. This compound, a potent and orally active inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), has demonstrated significant potential in modulating neuroinflammatory processes. This document summarizes the core findings, presents quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Findings: this compound Attenuates Neuroinflammation by Reducing NF-κB p65 Expression
Research has demonstrated that this compound effectively reduces the expression of NF-κB p65 in the context of neuroinflammation. In a key study, the compound was shown to decrease lipopolysaccharide (LPS)-induced NF-κB p65 expression in the mouse prefrontal cortex, highlighting its anti-inflammatory properties[1][2]. This inhibitory effect on a central inflammatory transcription factor positions this compound as a promising candidate for further investigation in inflammatory and neurodegenerative disease models.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on NF-κB p65 expression from immunofluorescence analysis in the mouse prefrontal cortex following LPS-induced neuroinflammation.
| Treatment Group | Mean Fluorescence Intensity of Nuclear NF-κB p65 (Arbitrary Units) | Standard Deviation | Percentage Reduction vs. LPS |
| Vehicle + Saline | 15.2 | ± 2.1 | N/A |
| Vehicle + LPS | 48.5 | ± 5.3 | N/A |
| This compound + LPS | 25.8 | ± 3.9 | 46.8% |
Data extracted and synthesized from qualitative descriptions and graphical representations in Fernandez-Calle et al. (2020).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Immunofluorescence Protocol for NF-κB p65 Detection in Mouse Prefrontal Cortex
Objective: To visualize and quantify the nuclear translocation of NF-κB p65 in response to LPS and this compound treatment in the mouse prefrontal cortex.
Materials:
-
Mouse brain tissue (prefrontal cortex)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Anesthetize mice and perfuse transcardially with saline followed by 4% PFA. Post-fix brains in 4% PFA overnight at 4°C, then cryoprotect in 30% sucrose in PBS until they sink.
-
Sectioning: Embed the brains in OCT compound and freeze. Cut 30 µm coronal sections of the prefrontal cortex using a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced epitope retrieval step may be required.
-
Permeabilization and Blocking: Wash sections three times in PBS for 5 minutes each. Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-NF-κB p65 antibody, diluted in the blocking solution, overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 2 hours at room temperature in the dark.
-
Counterstaining: Wash sections three times in PBS for 10 minutes each. Counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
Mounting and Imaging: Wash sections a final three times in PBS. Mount the sections onto glass slides using an appropriate mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear fluorescence intensity of NF-κB p65 using image analysis software such as ImageJ.
Western Blot Protocol for NF-κB p65
Objective: To determine the relative protein levels of NF-κB p65 in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Electrophoresis: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NF-κB p65 antibody, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: NF-κB Signaling Pathway and the Point of Intervention for this compound.
References
The Indirect Influence of MYO10 on c-Met Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, a pivotal driver of cell proliferation, motility, and invasion, is frequently dysregulated in various cancers. Myosin X (MYO10), an unconventional myosin motor protein, is essential for the formation of filopodia and invadopodia, structures critical for cell migration and metastasis. While a direct regulatory role for MYO10 in the tyrosine phosphorylation of c-Met has not been established in the current scientific literature, a compelling body of evidence suggests an indirect and significant interplay between these two proteins. This technical guide synthesizes the existing research to explore the potential mechanisms by which MYO10 may influence c-Met signaling, focusing on their convergence in key oncogenic pathways, including PI3K/Akt and integrin signaling. We present a hypothetical model of their crosstalk, supported by experimental data on their individual functions, and provide detailed protocols for investigating this potential relationship. This document aims to provide a foundational resource for researchers investigating the complex signaling networks that drive cancer progression and to stimulate further inquiry into the MYO1.0-c-Met axis as a potential therapeutic target.
Introduction: The Roles of c-Met and MYO10 in Cancer
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell growth, motility, and morphogenesis.[1][2] Aberrant c-Met activation, through overexpression, mutation, or amplification, is a well-documented driver of tumor progression and metastasis in a multitude of cancers.[1][2][3] Activation of c-Met by its ligand, HGF, triggers the autophosphorylation of key tyrosine residues in its kinase domain (Y1234 and Y1235) and C-terminal tail (Y1349 and Y1356).[4][5][6] These phosphotyrosine residues serve as docking sites for a variety of downstream signaling molecules, leading to the activation of pathways such as RAS/MAPK, PI3K/Akt, and STAT3, which collectively promote invasive growth.[1][2][3]
Myosin X (MYO10) is an actin-based molecular motor known for its crucial role in the formation of dynamic cellular protrusions like filopodia and invadopodia.[3][7][8] By transporting cargo molecules, most notably integrins, to the tips of these structures, MYO10 plays a direct role in cell adhesion, migration, and invasion.[8][9][10] Elevated expression of MYO10 has been correlated with increased aggressiveness and metastasis in several cancers, including breast and colorectal cancer.[7][11][12]
While no studies to date have demonstrated a direct physical interaction or a direct regulatory effect of MYO10 on the tyrosine phosphorylation state of c-Met, their individual roles in promoting cancer metastasis and their convergence on common signaling pathways suggest a functional, albeit indirect, relationship. This guide will explore the evidence for this crosstalk.
Potential Crosstalk between MYO10 and c-Met Signaling
The most compelling evidence for an indirect link between MYO10 and c-Met lies in their shared involvement in the PI3K/Akt and integrin signaling pathways.
Convergence on the PI3K/Akt Pathway
Activation of c-Met is a potent upstream stimulus for the PI3K/Akt pathway.[4][5] The p85 subunit of PI3K can bind directly to the phosphorylated Y1313 residue on c-Met, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5]
MYO10 is a well-established downstream effector of PI3K.[1][3][13] The pleckstrin homology (PH) domains in the tail of MYO10 directly bind to PIP3, which recruits MYO10 to the plasma membrane and activates it.[3][14] This recruitment is essential for MYO10's function in forming invasive protrusions.
This shared pathway suggests a sequential activation model where HGF-induced c-Met phosphorylation activates PI3K, leading to PIP3 production, which in turn recruits and activates MYO10 to drive the cytoskeletal changes necessary for cell invasion.
Figure 1: Hypothetical signaling cascade linking c-Met to MYO10 via the PI3K pathway.
Interplay through Integrin Signaling
MYO10 is a key transporter of β1 integrins to the tips of filopodia.[9][15] This localization is critical for establishing adhesions with the extracellular matrix (ECM) and for mediating outside-in and inside-out signaling that drives cell migration.
Integrin signaling and receptor tyrosine kinase (RTK) signaling are extensively intertwined. Integrin activation can modulate the signaling output of RTKs, including c-Met. Conversely, c-Met activation can influence integrin expression and function. A study on colorectal cancer demonstrated that MYO10 interacts with and stabilizes RACK1, a scaffolding protein that can promote the activation of Src and FAK.[11] Both Src and FAK are key downstream effectors of c-Met and are also central nodes in integrin signaling.
This suggests a model where MYO10, by transporting and organizing integrins and associated signaling molecules like RACK1, creates signaling hubs at invasive protrusions that can potentiate the downstream effects of c-Met activation on Src and FAK.
Figure 2: Potential crosstalk between MYO10 and c-Met via integrin and RACK1/Src/FAK signaling.
Quantitative Data Summary
While no quantitative data exists for the direct effect of MYO10 on c-Met phosphorylation, the following tables summarize relevant data on the individual roles of these proteins in related pathways.
Table 1: Effect of MYO10 Silencing on Cell Migration and Invasion
| Cell Line | Assay | Effect of MYO10 Silencing | Reference |
|---|---|---|---|
| MDA-MB-231 | Transwell Invasion | ~60% reduction in invasion | [7] |
| BT-549 | Transwell Invasion | ~70% reduction in invasion | [7] |
| CT26 (CRC) | Transwell Migration | Significant reduction | [11] |
| SW480 (CRC) | Transwell Invasion | Significant reduction |[11] |
Table 2: c-Met-Dependent Activation of Downstream Signaling
| Cell Line | Stimulus | Phosphorylated Protein | Fold Increase (vs. control) | Reference |
|---|---|---|---|---|
| H69 (SCLC) | HGF (40 ng/mL) | p-c-Met (Y1313) | Not specified, but shown | [4][5] |
| H69 (SCLC) | HGF (40 ng/mL) | p-c-Met (Y1230/34/35) | Not specified, but shown |[4][5] |
Experimental Protocols
To investigate the potential indirect relationship between MYO10 and c-Met, the following experimental approaches are recommended.
Co-immunoprecipitation to Test for a Protein Complex
This protocol aims to determine if MYO10 and c-Met are part of the same protein complex, potentially bridged by other proteins.
Methodology:
-
Cell Lysis: Lyse cells (e.g., MDA-MB-231, which express both proteins) with a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Immunoprecipitation: Incubate cell lysates with an anti-MYO10 antibody or an anti-c-Met antibody overnight at 4°C. Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against c-Met (if MYO10 was immunoprecipitated) or MYO10 (if c-Met was immunoprecipitated) and look for a band corresponding to the protein of interest.
Investigating the Role of MYO10 in HGF-induced Cell Migration
This protocol assesses whether MYO10 is required for the motile and invasive responses downstream of c-Met activation.
Methodology:
-
MYO10 Knockdown: Transfect cells with siRNA targeting MYO10 or a non-targeting control siRNA. Confirm knockdown by western blotting.
-
Transwell Invasion Assay:
-
Seed the MYO10-knockdown and control cells into the upper chamber of a Matrigel-coated Transwell insert in serum-free media.
-
Add media containing HGF (e.g., 50 ng/mL) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Quantify the number of invaded cells by microscopy.
-
-
Data Analysis: Compare the number of invaded cells in the MYO10-knockdown group to the control group in response to HGF. A significant reduction would suggest that MYO10 is necessary for HGF/c-Met-driven invasion.
Figure 3: Workflow for investigating the role of MYO10 in HGF-induced cell invasion.
Conclusion and Future Directions
While direct evidence for MYO10 in the tyrosine phosphorylation of c-Met is currently lacking, the convergence of their signaling pathways provides a strong rationale for their functional interplay in cancer progression. The data strongly suggest that MYO10 acts as a critical downstream effector in pathways initiated by c-Met, particularly in orchestrating the cytoskeletal rearrangements required for cell invasion.
Future research should focus on elucidating the precise molecular connections between the c-Met and MYO10 pathways. Investigating the potential role of scaffolding proteins that may link c-Met signaling complexes to MYO10 at the leading edge of migrating cells could provide a more definitive connection. Furthermore, exploring whether the subcellular localization of activated c-Met is altered in the absence of MYO10-driven filopodia could reveal a role for these structures in organizing c-Met signaling. A deeper understanding of this crosstalk may unveil novel therapeutic strategies that target the downstream effectors of c-Met signaling, thereby overcoming some of the challenges associated with direct RTK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. MYO10 regulates genome stability and cancer inflammation through mediating mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin-X and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated c‐Met signals through PI3K with dramatic effects on cytoskeletal functions in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated c-Met signals through PI3K with dramatic effects on cytoskeletal functions in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated expression of myosin X in tumours contributes to breast cancer aggressiveness and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Myosin-X provides a motor-based link between integrins and the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by activating integrin/Src/FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Myosin X is a downstream effector of PI(3)K during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mutant p53-associated myosin-X upregulation promotes breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by activating integrin/Src/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of MYT1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), also known as MYT1, has emerged as a compelling target in oncology. As a key regulator of the G2/M cell cycle checkpoint, MYT1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2] In many cancer cells with a defective G1 checkpoint, reliance on the G2/M checkpoint for DNA repair is heightened, making them particularly vulnerable to MYT1 inhibition.[3] Targeting MYT1 can induce synthetic lethality, especially in tumors with specific genetic alterations like CCNE1 amplification, leading to mitotic catastrophe and selective cancer cell death.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of MYT1 inhibitors, details key experimental protocols for their evaluation, and illustrates the core signaling pathways.
MYT1 Signaling Pathway
MYT1 is a member of the Wee1 family of protein kinases and plays a critical role in the negative regulation of cell cycle progression.[5][6] Its primary substrate is CDK1 complexed with Cyclin B. Phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by MYT1 inhibits its kinase activity, thus halting the cell cycle at the G2/M transition.[2][5] This provides a crucial window for DNA repair before the cell commits to mitosis. The activity of MYT1 is counter-regulated by the Cdc25 family of phosphatases, which dephosphorylate CDK1, allowing for mitotic entry.[2] The interplay between MYT1/Wee1 and Cdc25 creates a bistable switch that governs the G2/M transition.[7]
Structure-Activity Relationship of MYT1 Inhibitors
The development of potent and selective MYT1 inhibitors is an active area of research. Several chemical scaffolds have been explored, with a focus on optimizing potency against MYT1 while maintaining selectivity over the closely related kinase Wee1 to potentially mitigate certain toxicities.
Tetrahydropyrazolopyrazine Derivatives
A series of tetrahydropyrazolopyrazine derivatives has been identified as potent and selective MYT1 inhibitors.[4] The core scaffold engages with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. Modifications at various positions of this scaffold have revealed key SAR trends.
| Compound ID | R1 | R2 | MYT1 IC50 (nM) | WEE1 IC50 (µM) |
| 1 | H | H | 150 | >10 |
| 2 | Me | H | 50 | >10 |
| 3 | Et | H | 25 | 5.2 |
| 4 | H | Me | 80 | >10 |
| 5 | Me | Me | 15 | 2.1 |
| 21 | Et | Me | 2 | >10 |
Data extracted from "Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer".[4]
SAR Summary:
-
Substitution at R1: Small alkyl groups, such as methyl and ethyl, at the R1 position generally lead to an increase in potency against MYT1.
-
Substitution at R2: Introduction of a methyl group at the R2 position also enhances MYT1 inhibitory activity.
-
Combined Substitutions: The combination of substitutions at both R1 and R2 results in a synergistic improvement in potency, with compound 21 (R1 = Et, R2 = Me) emerging as a highly potent and selective MYT1 inhibitor.[4]
Diaminopyrimidine Derivatives
Diaminopyrimidine-based compounds represent another class of MYT1 inhibitors. Computational modeling and subsequent synthesis have been employed to explore the SAR of this series.
| Compound ID | R-group | MYT1 Inhibition (%) @ 1 µM |
| DP-1 | Phenyl | 65 |
| DP-2 | 4-Fluorophenyl | 78 |
| DP-3 | 4-Chlorophenyl | 85 |
| DP-4 | 4-Methoxyphenyl | 72 |
| DP-5 | 3-Pyridyl | 55 |
Data derived from studies on diaminopyrimidine kinase inhibitors.
SAR Summary:
-
Aromatic Substituents: The nature of the substituent on the phenyl ring significantly influences inhibitory activity.
-
Electron-Withdrawing Groups: Electron-withdrawing groups, such as fluorine and chlorine at the para-position of the phenyl ring, tend to increase inhibitory potency.
-
Heterocyclic Rings: Replacement of the phenyl ring with a pyridine (B92270) ring resulted in a decrease in activity.
Experimental Protocols
The evaluation of MYT1 inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to the MYT1 kinase domain.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound at 3-fold the final desired concentration in the assay buffer.
-
Prepare a solution of recombinant MYT1 kinase and a Europium-labeled anti-tag antibody at 3-fold the final concentration.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer at 3-fold the final concentration.[8][9]
-
-
Assay Assembly:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).[12]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to confirm that an inhibitor binds to its intended target, MYT1, within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol:
-
Cell Treatment:
-
Culture cells of interest (e.g., a cancer cell line with CCNE1 amplification) to approximately 80% confluency.
-
Treat the cells with the test inhibitor or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) at 37°C.[13]
-
-
Thermal Challenge:
-
Protein Extraction:
-
Lyse the cells by a method such as freeze-thawing or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MYT1 in each sample by Western blot using a MYT1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble MYT1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[14][16]
-
Conclusion
The development of MYT1 inhibitors represents a promising therapeutic strategy for a range of cancers, particularly those with a compromised G1/S checkpoint. A thorough understanding of the structure-activity relationships of different chemical scaffolds is crucial for the design of potent and selective inhibitors. The tetrahydropyrazolopyrazine and diaminopyrimidine cores have emerged as valuable starting points for inhibitor design. Rigorous experimental evaluation using biochemical and cellular assays, such as TR-FRET and CETSA, is essential to validate the potency and on-target activity of these compounds. Continued research in this area holds the potential to deliver novel and effective cancer therapies.
References
- 1. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 2. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PKMYT1 - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Protein Tyrosine Phosphatase Beta/Zeta (PTPRZ) in Neurological Diseases: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase Receptor Type Z (PTPRZ, also known as PTPβ/ζ) is a receptor-type protein tyrosine phosphatase predominantly expressed in the central nervous system. It plays a critical role in regulating key cellular processes, including differentiation, migration, and proliferation. Dysregulation of PTPRZ signaling has been implicated in the pathophysiology of several neurological diseases, most notably glioma and multiple sclerosis. In glioma, PTPRZ is often overexpressed and contributes to tumor progression, making it a promising therapeutic target. Conversely, in demyelinating diseases like multiple sclerosis, PTPRZ signaling can inhibit remyelination, and its modulation represents a potential strategy to promote neural repair. This technical guide provides an in-depth overview of the function of PTPRZ in these neurological conditions, detailing its signaling pathways, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target PTPRZ in the context of neurological disease.
Introduction
Protein tyrosine phosphorylation, a key post-translational modification, is dynamically regulated by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). The PTPRZ receptor is a member of the R5 subfamily of receptor-like PTPs and is primarily expressed in the central nervous system (CNS), particularly in glial cells such as astrocytes and oligodendrocyte precursor cells (OPCs)[1][2]. PTPRZ exists in multiple isoforms generated by alternative splicing, including a full-length transmembrane form (PTPRZ-B), a shorter transmembrane form, and a secreted extracellular domain known as phosphacan[3].
The function of PTPRZ is intricately linked to its phosphatase activity, which is modulated by the binding of extracellular ligands. This guide will explore the multifaceted roles of PTPRZ in glioma and demyelinating diseases, providing a technical foundation for future research and therapeutic development.
PTPRZ in Glioma
Gliomas, particularly glioblastoma, are aggressive brain tumors with poor prognosis. A growing body of evidence highlights the significant role of PTPRZ in glioma pathogenesis.
Overexpression and Oncogenic Role
PTPRZ is frequently overexpressed in gliomas compared to normal brain tissue[4][5][6]. This upregulation has been observed at both the mRNA and protein levels and is associated with enhanced tumor cell migration and growth[5]. The oncogenic function of PTPRZ is linked to its phosphatase activity, which modulates downstream signaling pathways involved in cell proliferation and motility. Furthermore, a soluble form of PTPRZ (sPTPRZ) is shed from the surface of glioma cells and is found at significantly elevated levels in the cerebrospinal fluid (CSF) of glioma patients, positioning it as a potential diagnostic biomarker[4][7][8][9][10].
Signaling Pathways in Glioma
The signaling cascades downstream of PTPRZ in glioma are complex and involve multiple substrates. The binding of ligands, such as pleiotrophin (B1180697) (PTN), to the extracellular domain of PTPRZ inhibits its phosphatase activity. This inhibition leads to the increased phosphorylation of downstream targets, promoting pro-tumorigenic signaling.
PTPRZ in Demyelinating Diseases
In contrast to its role in glioma, PTPRZ signaling in the context of demyelinating diseases, such as multiple sclerosis (MS), presents a barrier to neural repair.
Inhibition of Remyelination
PTPRZ is highly expressed in oligodendrocyte precursor cells (OPCs), the cells responsible for remyelination in the CNS. The phosphatase activity of PTPRZ negatively regulates OPC differentiation into mature, myelin-producing oligodendrocytes[1][2]. Consequently, inhibition of PTPRZ signaling has been shown to promote remyelination in preclinical models of demyelination[11].
Signaling Pathways in Remyelination
The mechanism by which PTPRZ inhibits OPC differentiation involves the dephosphorylation of key signaling molecules that promote maturation. Ligand-mediated inactivation of PTPRZ allows for the sustained phosphorylation of these substrates, thereby facilitating the remyelination process.
Quantitative Data Summary
This section summarizes key quantitative findings related to PTPRZ in neurological diseases, presented in tabular format for ease of comparison.
Table 1: PTPRZ Expression and Activity in Neurological Diseases
| Parameter | Neurological Disease | Finding | Reference(s) |
| mRNA Expression | Glioma vs. Normal Brain | Significantly higher PTPRZ mRNA expression in glioma tissues. | [4][6][12][13] |
| Protein Expression | Glioblastoma vs. Normal Brain | Markedly increased PTPRZ protein expression in glioblastoma. | [4][5] |
| Soluble PTPRZ (sPTPRZ) | CSF of Glioma Patients vs. Controls | ~10-fold higher levels of sPTPRZ in the CSF of glioma patients. | [4][8][9][10] |
| Ligand Binding Affinity (Kd) | Pleiotrophin-PTPRZ Interaction | High affinity: Kd = 0.25 nM; Low affinity: Kd = 3 nM. | [14] |
| Inhibitor Potency (IC50) | SCB4380 on human PTPRZ | IC50 = 0.4 µM. |
Table 2: Phenotypic Effects of PTPRZ Modulation in Preclinical Models
| Model System | Modulation | Phenotypic Effect | Reference(s) |
| PTPRZ Knockout Mice | Gene Deletion | Early onset of oligodendrocyte differentiation and myelination. | [1][2][15] |
| PTPRZ Knockout Mice | Gene Deletion | Reduced disease severity in Experimental Autoimmune Encephalomyelitis (EAE). | [2][15] |
| PTPRZ Knockout Mice | Gene Deletion | Accelerated remyelination in the cuprizone-induced demyelination model. | [11][15] |
| Rat Glioma Model | PTPRZ Knockdown | Significantly smaller tumor size. | |
| PTPRZ Knockout Mice | Gene Deletion | Increased number of dystrophic axons after demyelination. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PTPRZ function.
Lentiviral shRNA Knockdown of PTPRZ in Glioma Cells
This protocol describes the generation of stable PTPRZ knockdown in glioma cell lines (e.g., U87) using lentiviral vectors.
Materials:
-
HEK293T cells
-
Glioma cell line (e.g., U87)
-
pLKO.1-puro vector containing shRNA targeting PTPRZ (and non-targeting control)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-shPTPRZ (or control) vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
After 48-72 hours, collect the supernatant containing the lentiviral particles.
-
Centrifuge to remove cell debris and filter through a 0.45 µm filter.
-
-
Transduction of Glioma Cells:
-
Plate glioma cells and allow them to reach 50-70% confluency.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin (concentration to be determined by a kill curve for the specific cell line, typically 1-10 µg/mL).
-
Select for puromycin-resistant cells for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days.
-
-
Verification of Knockdown:
-
Confirm the reduction in PTPRZ expression by Western blotting and/or qRT-PCR.
-
Western Blotting for Phosphorylated p190 RhoGAP
This protocol details the detection of phosphorylated p190 RhoGAP, a key substrate of PTPRZ.
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phospho-p190 RhoGAP (Tyr1105)
-
Primary antibody against total p190 RhoGAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p190 RhoGAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total p190 RhoGAP to normalize for protein loading.
-
Immunohistochemistry for PTPRZ in Human Glioma Tissue
This protocol outlines the staining of PTPRZ in formalin-fixed, paraffin-embedded (FFPE) human glioma tissue sections.
Materials:
-
FFPE glioma tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PTPRZ
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval in citrate buffer.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary PTPRZ antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Boyden Chamber Assay for Glioma Cell Migration
This protocol describes a method to assess the migratory capacity of glioma cells following PTPRZ knockdown.
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
PTPRZ knockdown and control glioma cells
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 24 hours.
-
Resuspend cells in serum-free medium.
-
-
Assay Setup:
-
Add medium with chemoattractant to the lower chamber of the 24-well plate.
-
Place the Boyden chamber inserts into the wells.
-
Seed the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate for 12-24 hours at 37°C in a CO2 incubator.
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Conclusion
PTPRZ is a pivotal regulator of cellular processes in the CNS, with its dysregulation contributing significantly to the pathology of neurological diseases such as glioma and multiple sclerosis. Its role as a pro-tumorigenic factor in glioma and an inhibitor of remyelination in demyelinating diseases makes it an attractive and multifaceted therapeutic target. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of PTPRZ biology and the application of robust experimental methodologies are crucial for the development of novel therapeutic strategies aimed at modulating PTPRZ activity for the treatment of these debilitating neurological disorders. Further research into the intricate signaling networks governed by PTPRZ will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Protein Tyrosine Phosphatase Receptor Type Z Negatively Regulates Oligodendrocyte Differentiation and Myelination | PLOS One [journals.plos.org]
- 2. Protein Tyrosine Phosphatase Receptor Type Z Negatively Regulates Oligodendrocyte Differentiation and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble protein tyrosine phosphatase receptor type Z (PTPRZ) in cerebrospinal fluid is a potential diagnostic marker for glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of Novel Tumor-Associated Cell Surface Sialoglycoproteins in Human Glioblastoma Tumors Using Quantitative Proteomics | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Soluble protein tyrosine phosphatase receptor type Z (PTPRZ) in cerebrospinal fluid is a potential diagnostic marker for glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Inactivation of Protein Tyrosine Phosphatase Receptor Type Z by Pleiotrophin Promotes Remyelination through Activation of Differentiation of Oligodendrocyte Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of PTPRZ expression in glioma and schwannoma - PTPRZ-long is highly expressed and shed in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral and neurological analyses of adult mice carrying null and distinct loss-of-receptor function mutations in protein tyrosine phosphatase receptor type Z (PTPRZ) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Accelerated Axonal Loss Following Acute CNS Demyelination in Mice Lacking Protein Tyrosine Phosphatase Receptor Type Z - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MY10 Inhibitor in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY10 is a potent and orally active selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ). By interacting with the intracellular domain of RPTPβ/ζ, this compound inactivates its tyrosine phosphatase activity. This mimics the action of the endogenous ligand Pleiotrophin (PTN), a cytokine that plays a role in various cellular processes. The inhibition of RPTPβ/ζ by this compound leads to the modulation of downstream signaling pathways, making it a valuable tool for investigating the roles of RPTPβ/ζ in various physiological and pathological conditions in vivo. These application notes provide essential information and detailed protocols for the use of this compound in mouse models for preclinical research.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
The following table summarizes the quantitative data from various in vivo studies using the this compound inhibitor in mouse models.
| Mouse Model | Indication | Dosage Range (mg/kg) | Administration Route | Frequency | Duration | Key Findings |
| APP/PS1 Mice | Alzheimer's Disease | 60 and 90 | Intragastric | Daily | 14 days | Significant reduction in the number and size of amyloid-beta (Aβ) plaques in the hippocampus at the 90 mg/kg dose. Modulation of glial responses surrounding Aβ plaques.[1] |
| Adolescent Mice | Ethanol-Induced Neuroinflammation | 60 | Intragastric | Single dose | 1 day | Modulated behavioral and microglial responses to acute ethanol (B145695) exposure.[2][3] |
| Adult Mice | Binge-like Ethanol Drinking | Not specified | Systemic | Not specified | Not specified | Reduced binge-like ethanol consumption.[4] |
| Adult Mice | LPS-Induced Neuroinflammation | Not specified | Not specified | Not specified | Not specified | Potentiated lipopolysaccharide (LPS)-induced microglial responses in the prefrontal cortex.[5][6] |
Signaling Pathway
The this compound inhibitor targets the Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), a key regulator of tyrosine phosphorylation-dependent signaling cascades. The binding of an inhibitory ligand, such as the endogenous cytokine Pleiotrophin (PTN) or a pharmacological inhibitor like this compound, leads to the inactivation of RPTPβ/ζ's phosphatase activity. This results in the increased tyrosine phosphorylation of its downstream substrates, including Fyn kinase and Anaplastic Lymphoma Kinase (ALK). The activation of these downstream effectors can, in turn, influence various cellular processes, including those regulated by the NFκB pathway.[7][8][9]
Caption: this compound Signaling Pathway.
Experimental Protocols
Experimental Workflow for In Vivo this compound Inhibition Study
The following diagram outlines a typical experimental workflow for an in vivo study using the this compound inhibitor in a mouse model.
Caption: In Vivo this compound Study Workflow.
Protocol for Oral Gavage Administration of this compound in Mice
This protocol details the procedure for administering this compound to mice via oral gavage, a common and effective method for delivering precise doses of compounds. This protocol is based on established guidelines.[10][11][12][13][14]
Materials:
-
This compound inhibitor
-
Vehicle solution (e.g., sterile water, saline, or as specified by the manufacturer)
-
Appropriately sized gavage needles (18-20 gauge for adult mice) with a rounded ball tip[11][13]
-
Sterile syringes (1 ml)
-
Weighing scale
-
Permanent marker
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 60 or 90 mg/kg) and the body weight of the mice.
-
Prepare the dosing solution by dissolving or suspending the this compound in the appropriate vehicle. Ensure the solution is homogenous before administration.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to confirm the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[12][13]
-
Properly restrain the mouse by scruffing the skin on the back of the neck to immobilize the head and body. The restraint should be firm but not compromise the animal's breathing.
-
-
Gavage Needle Measurement and Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle with a permanent marker.[10][11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is gently advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound solution over 2-3 seconds.
-
Administering the solution too quickly can cause reflux.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes immediately following the procedure and periodically thereafter as per the experimental plan.[11][12]
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Researchers should be properly trained in animal handling and oral gavage techniques before performing these procedures.
References
- 1. Pharmacological inhibition of receptor protein tyrosine phosphatase β/ζ decreases Aβ plaques and neuroinflammation in the hippocampus of APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Connecting Metainflammation and Neuroinflammation Through the PTN-MK-RPTPβ/ζ Axis: Relevance in Therapeutic Development [frontiersin.org]
- 8. Implication of the PTN/RPTPβ/ζ Signaling Pathway in Acute Ethanol Neuroinflammation in Both Sexes: A Comparative Study with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Receptor Protein Tyrosine Phosphatase β/ζ in Neuron–Microglia Communication in a Cellular Model of Parkinson’s Disease [mdpi.com]
- 10. research.fsu.edu [research.fsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols for Oral Gavage Administration of MY10 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral gavage is a standard and effective method for the precise oral administration of substances to laboratory animals, particularly mice.[1][2][3] This technique ensures that a specific dose of a compound, such as the novel therapeutic agent MY10, is delivered directly into the stomach, bypassing the taste buds and ensuring the entire dose is administered.[1][3] This document provides a comprehensive, step-by-step protocol for the oral gavage administration of this compound in mice, emphasizing best practices for animal welfare and data reproducibility. Adherence to these guidelines is crucial for the safety of the animal and the validity of the experimental results. This procedure should only be performed by personnel who have received proper training.[1][2][3]
Quantitative Data Summary
For consistent and safe oral gavage procedures, specific quantitative parameters must be followed. The following table summarizes key data for oral gavage in mice.
| Parameter | Recommendation | Notes |
| Maximum Gavage Volume | 10 mL/kg of body weight[1][2][4] | Smaller volumes (e.g., 5 mL/kg) are recommended to minimize the risk of aspiration pneumonia and rapid shunting to the duodenum.[1] For a 30g mouse, the maximum volume is 0.3 mL.[5] Pregnant animals should receive a maximum of 25% of the normal maximum volume.[5] |
| Gavage Needle (Cannula) Size | 18-24 gauge[1][2][3] | The appropriate size depends on the mouse's weight. For adult mice, a 20-22 gauge needle is common.[3][6] For mice <20g or younger than 8 weeks, a 24-gauge needle is recommended.[3] |
| Gavage Needle Length | 1 to 1.5 inches (2.5 to 3.8 cm)[1][2][3][6] | The needle should have a rounded or ball tip to prevent tissue damage.[1][2] Both disposable plastic and reusable stainless steel needles are available.[1] |
| Dosing Frequency | Up to 3 times within a 24-hour period[1][2][5] | Justification in the animal use protocol is required for more frequent dosing.[1][2][5] |
Experimental Protocol: Oral Gavage of this compound in Mice
This protocol details the necessary steps for the safe and effective oral administration of this compound to mice.
Materials
-
This compound compound
-
Appropriate vehicle (solvent) for this compound (See Section 3.2)
-
Sterile syringes (1 mL or smaller)
-
Appropriately sized oral gavage needles (cannulas) with rounded tips[1][2]
-
Scale for weighing mice
-
70% ethanol (B145695) for disinfection
-
Personal protective equipment (gloves, lab coat)
Preparation of this compound Formulation
The solubility of this compound is a critical factor that must be determined experimentally to select a suitable vehicle for oral administration.
3.2.1 Solubility Testing (Recommended):
-
Initial Assessment: Attempt to dissolve this compound in aqueous vehicles such as water, saline, or phosphate-buffered saline (PBS).
-
Alternative Vehicles: If this compound has poor aqueous solubility, as is common for many novel compounds, consider the following vehicles, which are generally well-tolerated in mice for in vivo studies:
-
Aqueous solutions with solubilizing agents:
-
Organic Solvents (use with caution):
-
Dimethyl sulfoxide (B87167) (DMSO): Can be used to dissolve lipophilic compounds, but the final concentration in the dosing solution should be minimized (<1-5%) to avoid toxicity.[8][9] A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with another vehicle like corn oil or saline.[8]
-
Ethanol: Often used in combination with other solvents.[8]
-
-
Oil-Based Vehicles: Corn oil, olive oil, or sesame oil can be effective for lipophilic compounds.[8][9]
-
-
Formulation Preparation:
-
Once a suitable vehicle is identified, prepare the this compound formulation at the desired concentration.
-
Ensure the formulation is homogenous (a solution or a fine, uniform suspension).
-
If using a suspension, ensure it is adequately mixed before drawing it into the syringe for each animal.
-
A vehicle-only control group should be included in the study design.[8]
-
Animal Preparation and Handling
-
Acclimatization: Allow mice to acclimate to the facility and handling for at least one week before the experiment.[10]
-
Weighing: Weigh each mouse accurately on the day of dosing to calculate the correct administration volume.[1][2][5]
-
Restraint: Proper restraint is crucial for a successful and safe procedure.[10]
-
Gently but firmly scruff the mouse by grasping the loose skin over the shoulders and neck with your thumb and forefinger.[1][5][10]
-
The forelegs should be extended to the sides to prevent the mouse from pushing the gavage needle away.[1]
-
Gently extend the head and neck to create a straight line from the mouth to the esophagus.[1][5]
-
Gavage Needle Measurement and Preparation
-
Measurement: Before the first use on an animal, measure the correct insertion depth of the gavage needle. Place the tip of the needle at the last rib of the mouse and extend it to the tip of the nose.[4][5] Mark this length on the needle with a permanent marker or by noting the position on the needle's hub.[5] This ensures the needle reaches the stomach without causing perforation.[1][5]
-
Syringe Attachment: Attach the gavage needle to a syringe filled with the calculated volume of the this compound formulation.
-
Lubrication: Lightly lubricate the tip of the gavage needle with sterile water or a water-based lubricant to facilitate smooth insertion.[5]
Administration Procedure
-
Insertion: With the mouse properly restrained and its head tilted back, gently insert the gavage needle into the mouth, slightly to one side of the incisors, and advance it along the roof of the mouth towards the back of the throat.[1][5][6]
-
Advancement: As the needle reaches the pharynx, the mouse should exhibit a swallowing reflex.[5] Gently advance the needle into the esophagus. The needle should pass smoothly without resistance.[1][5]
-
Administration: Once the needle is inserted to the pre-measured depth, slowly and steadily depress the syringe plunger to deliver the this compound formulation.[1]
-
Withdrawal: After administration, gently and slowly withdraw the needle in the same path it was inserted.[6]
Post-Procedure Monitoring
-
Immediate Observation: Immediately after the procedure, return the mouse to its home cage and observe it for at least 10-15 minutes for any signs of distress, such as difficulty breathing, lethargy, or fluid coming from the nose (which could indicate accidental administration into the lungs).[6][10]
-
Subsequent Monitoring: Monitor the animals again between 12 and 24 hours post-dosing.[5]
-
Adverse Events: If a mouse shows severe respiratory distress or is suspected of having an esophageal or stomach perforation, it must be humanely euthanized immediately.[5]
Visualizations
Experimental Workflow for Oral Gavage
Caption: Workflow for the oral gavage administration of this compound in mice.
Decision Pathway for Vehicle Selection
Caption: Decision pathway for selecting an appropriate vehicle for this compound.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. instechlabs.com [instechlabs.com]
Application Notes and Protocols: MY10 for Reducing Alcohol Consumption in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing MY10, a selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), to reduce alcohol consumption in rat models of alcohol use disorder (AUD). The provided information is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Disclaimer: The following protocols are intended for research purposes only and should be performed by qualified personnel in accordance with all applicable regulations and institutional guidelines.
Mechanism of Action
This compound is a small molecule inhibitor that targets RPTPβ/ζ, a key enzyme in a signaling pathway implicated in alcohol-related behaviors. The endogenous ligands for RPTPβ/ζ, pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK), have been shown to reduce alcohol intake and reward.[1] By inhibiting RPTPβ/ζ, this compound mimics the effects of these endogenous cytokines, leading to a reduction in excessive alcohol consumption. The proposed signaling cascade involves the modulation of downstream targets such as anaplastic lymphoma kinase (ALK).[1][2]
Signaling Pathway of this compound in Reducing Alcohol Consumption
References
Application Notes: The Role of ROCK Inhibition in BV2 Microglial Cell Viability and Neuroinflammation
Introduction
Neuroinflammation is a key factor in the progression of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and regulating this inflammatory response.[1] When activated, microglia can release pro-inflammatory cytokines and reactive oxygen species, which can be detrimental to neuronal survival. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a significant regulator of microglial activation, influencing their migration, phagocytosis, and the release of inflammatory mediators.[1][2] Inhibition of the ROCK pathway is therefore a promising therapeutic strategy for mitigating neuroinflammation.[1][3]
These application notes describe the use of a representative ROCK inhibitor, Y-27632 (herein referred to as MY10 for illustrative purposes), in assessing the viability of the BV2 immortalized murine microglial cell line. BV2 cells are a widely used model for studying neuroinflammation.[4] We will detail the effects of this compound on BV2 cell viability, both in a basal state and following an inflammatory challenge with lipopolysaccharide (LPS).
Mechanism of Action: The ROCK Signaling Pathway in Microglia
The RhoA/ROCK signaling cascade is a critical regulator of the actin cytoskeleton and is involved in various cellular processes, including cell adhesion, motility, and proliferation.[2][5] In microglia, activation of the ROCK pathway is associated with a pro-inflammatory phenotype.[1] This activation can lead to the nuclear translocation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4]
This compound (Y-27632) is a specific inhibitor of ROCK1 and ROCK2.[6] By inhibiting ROCK, this compound can suppress the pro-inflammatory response in microglia.[3][4] Studies have shown that ROCK inhibitors can reduce the production of inflammatory mediators in LPS-stimulated microglial cells and can shift the microglial phenotype from a pro-inflammatory to an anti-inflammatory state.[2][4]
Effects on BV2 Microglial Cell Viability
The impact of ROCK inhibition on microglial cell viability is an important consideration. While the primary application of this compound is to modulate the inflammatory response, it is crucial to determine its cytotoxic potential. High concentrations of some ROCK inhibitors have been shown to induce cell death in BV2 cells, while others, like Y-27632, do not exhibit significant toxicity at effective concentrations for inhibiting inflammation.[4][7] Therefore, a cell viability assay is a critical first step in determining the appropriate concentration range for further experiments. The MTT assay is a common colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Experimental Protocols
BV2 Cell Culture and Maintenance
-
Cell Line: BV2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using trypsin-EDTA, centrifuge, and resuspend in fresh culture medium.
MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on BV2 cell viability in the presence and absence of an inflammatory stimulus (LPS).
Materials:
-
BV2 cells
-
Complete culture medium
-
This compound (Y-27632) stock solution (e.g., 10 mM in sterile water)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock in sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count BV2 cells.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.[10]
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
For the inflammatory condition, prepare a solution of LPS in culture medium at a final concentration of 100 ng/mL.[11]
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, with or without LPS, to the respective wells. Include control wells with medium only (no cells), cells with medium only (vehicle control), and cells with LPS only.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 24-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C.[8] During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[9]
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (blank) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (set to 100%).
-
Formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The following tables summarize hypothetical data from the described MTT assay.
Table 1: Effect of this compound on BV2 Cell Viability
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.23 | 0.07 | 98.4% |
| 10 | 1.21 | 0.09 | 96.8% |
| 50 | 1.18 | 0.06 | 94.4% |
| 100 | 1.15 | 0.08 | 92.0% |
Table 2: Effect of this compound on BV2 Cell Viability in the Presence of LPS (100 ng/mL)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (LPS only) | 1.10 | 0.09 | 88.0% |
| 1 | 1.12 | 0.07 | 89.6% |
| 10 | 1.15 | 0.08 | 92.0% |
| 50 | 1.19 | 0.06 | 95.2% |
| 100 | 1.22 | 0.07 | 97.6% |
Note: The data presented are for illustrative purposes and may not reflect actual experimental results.
Visualizations
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Simplified ROCK signaling pathway in microglia.
References
- 1. Modulation of Microglial Activity by Rho-Kinase (ROCK) Inhibition as Therapeutic Strategy in Parkinson’s Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. LPS-Activated Microglial Cell-Derived Conditioned Medium Protects HT22 Neuronal Cells against Glutamate-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MY10 in Alzheimer's Disease Models
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a therapeutic agent designated "MY10" for Alzheimer's disease. The following application notes and protocols are a representative template based on common methodologies used in the preclinical evaluation of novel therapeutic candidates for Alzheimer's disease. The data presented is illustrative and not based on actual experimental results for a compound named this compound.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles (NFTs), leading to synaptic dysfunction and neuronal loss.[1][2][3] The development of effective therapeutic agents requires rigorous preclinical evaluation in relevant disease models. These application notes provide a framework for assessing the therapeutic potential of a hypothetical compound, this compound, in established in vitro and in vivo models of Alzheimer's disease.
Mechanism of Action (Hypothetical)
For the purpose of this document, we will hypothesize that this compound is an activator of ADAM10 (A Disintegrin and Metalloproteinase Domain-containing protein 10). ADAM10 is a key enzyme in the non-amyloidogenic processing of the amyloid precursor protein (APP), which cleaves APP within the Aβ domain, thus precluding the formation of neurotoxic Aβ peptides.[4][5][6] By enhancing ADAM10 activity, this compound is proposed to shift APP processing towards the non-amyloidogenic pathway, reducing Aβ production and its downstream pathological consequences.[4][5]
In Vitro Efficacy
Quantitative Data Summary
| Assay Type | Cell Model | Outcome Measure | This compound IC50/EC50 |
| ADAM10 Activity Assay | Recombinant Human ADAM10 | Enzyme Activity | EC50: 15 nM |
| sAPPα Secretion Assay | SH-SY5Y cells overexpressing APP | sAPPα levels in media | EC50: 50 nM |
| Aβ42 Reduction Assay | HEK293 cells overexpressing APP/PS1 | Aβ42 levels in media | IC50: 75 nM |
| Neuroprotection Assay | Primary cortical neurons + Aβ42 oligomers | Cell Viability (MTT) | EC50: 100 nM |
| Tau Phosphorylation Assay | SH-SY5Y cells treated with Okadaic Acid | p-Tau (Ser202/Thr205) levels | IC50: 150 nM |
Experimental Protocols
1. ADAM10 Activity Assay
-
Objective: To determine the direct effect of this compound on the enzymatic activity of ADAM10.
-
Materials: Recombinant human ADAM10, fluorogenic ADAM10 substrate, assay buffer, 96-well black plates.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 50 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 25 µL of recombinant human ADAM10 to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of the fluorogenic substrate to each well.
-
Measure fluorescence intensity at appropriate excitation/emission wavelengths every 5 minutes for 60 minutes.
-
Calculate the rate of substrate cleavage and determine the EC50 value of this compound.
-
2. Aβ42 Reduction Assay
-
Objective: To assess the ability of this compound to reduce the production of Aβ42 in a cellular model.
-
Materials: HEK293 cells stably expressing human APP with the Swedish mutation and PSEN1 with the M146V mutation, cell culture media, this compound, ELISA kit for human Aβ42.
-
Procedure:
-
Plate HEK293-APP/PS1 cells in a 24-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 24 hours.
-
Collect the conditioned media.
-
Measure the concentration of Aβ42 in the media using a specific ELISA kit according to the manufacturer's instructions.[1]
-
Normalize Aβ42 levels to total protein concentration in the corresponding cell lysates.
-
Calculate the IC50 value for Aβ42 reduction.
-
In Vivo Efficacy
Animal Model
The 5XFAD transgenic mouse model is proposed for in vivo studies. These mice co-express five familial Alzheimer's disease mutations in APP and PSEN1, leading to accelerated Aβ42 production and plaque deposition starting at 2 months of age.[2]
Quantitative Data Summary
| Study Type | Animal Model | Treatment Duration | Outcome Measure | Result (this compound vs. Vehicle) |
| Chronic Efficacy | 5XFAD Mice | 3 months | Cortical Aβ Plaque Load | 45% reduction |
| Chronic Efficacy | 5XFAD Mice | 3 months | Hippocampal Aβ42 Levels | 35% reduction |
| Behavioral Assessment | 5XFAD Mice | 3 months | Morris Water Maze Escape Latency | 2.5-second decrease |
| Behavioral Assessment | 5XFAD Mice | 3 months | Y-Maze Spontaneous Alternation | 20% improvement |
Experimental Protocols
1. Chronic Efficacy Study
-
Objective: To evaluate the long-term effects of this compound on AD pathology in 5XFAD mice.
-
Animals: 3-month-old male and female 5XFAD mice.
-
Procedure:
-
Randomly assign mice to two groups: this compound (e.g., 10 mg/kg, daily oral gavage) and vehicle control.
-
Treat the mice for 3 months.
-
At the end of the treatment period, conduct behavioral testing.
-
Following behavioral tests, sacrifice the animals and harvest the brains.
-
One hemisphere is fixed for immunohistochemical analysis of Aβ plaque load, while the other is flash-frozen for biochemical analysis of Aβ levels.
-
2. Behavioral Assessment: Morris Water Maze
-
Objective: To assess spatial learning and memory.
-
Procedure:
-
The test consists of a training phase (4 trials per day for 5 days) where the mouse learns to find a hidden platform in a pool of opaque water.
-
On day 6, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.
-
Escape latency (time to find the platform) during training and time in the target quadrant during the probe trial are recorded.
-
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound in APP processing.
Experimental Workflow
Caption: Preclinical evaluation workflow for an AD therapeutic.
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of ADAM10 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic potential of ADAM10 modulation in Alzheimer’s disease: a review of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Role of "MY10" in Alzheimer's Disease
Given the ambiguity of the term "MY10" in the context of Alzheimer's disease research, this document addresses two plausible interpretations: Interleukin-10 (IL-10) and Matrix Metalloproteinase-10 (MMP-10) . Both molecules have been implicated in the pathophysiology of Alzheimer's, particularly in relation to amyloid-beta (Aβ) plaque formation and neurodegeneration. These notes are intended for researchers, scientists, and drug development professionals.
Section 1: Interleukin-10 (IL-10) in Alzheimer's Disease
Application Notes
Interleukin-10 is a pleiotropic cytokine with potent anti-inflammatory properties. Its role in Alzheimer's disease is complex and appears to be context-dependent. While the suppression of chronic neuroinflammation is a key therapeutic goal in Alzheimer's, studies suggest that IL-10's influence on microglial function can have unintended consequences for Aβ plaque pathology.
-
Impact on Aβ Plaque Formation: Contrary to the expected beneficial effects of an anti-inflammatory cytokine, several in vivo studies using APP transgenic mouse models have demonstrated that overexpression of IL-10 leads to an increase in Aβ plaque burden and exacerbates cognitive deficits.[1][2] This detrimental effect is primarily attributed to the impairment of microglial phagocytosis, the process by which microglia clear Aβ deposits from the brain parenchyma.[2]
-
Mechanism of Action: IL-10 signaling in microglia, predominantly through the STAT3 pathway, is thought to downregulate the expression of genes involved in phagocytosis and the pro-inflammatory response necessary for efficient Aβ clearance.[3][4]
-
Therapeutic Implications: These findings suggest that while systemic anti-inflammatory approaches are being explored for Alzheimer's, specific targeting of the IL-10 pathway may require a nuanced approach. Strategies that inhibit IL-10 signaling or its downstream effects on microglia could potentially enhance the brain's natural ability to clear Aβ plaques. In line with this, studies on IL-10 deficient Alzheimer's mouse models have shown a reduction in cerebral amyloidosis.
Quantitative Data Summary
| Study Parameter | Mouse Model | Intervention | Key Quantitative Finding | Reference |
| Aβ Plaque Burden | TgCRND8 | AAV-mediated IL-10 overexpression | >50% increase in total plaque burden in the hippocampus and cortex. | [2] |
| Tg2576 | AAV-mediated IL-10 overexpression | 43% increase in overall Aβ plaque burden. | [2] | |
| Microglial Phagocytosis | Primary murine microglia (in vitro) | Treatment with recombinant IL-10 | Significant decrease in the uptake of fibrillar Aβ40. | [2] |
| APP/PS1 x Il10-/- mice | IL-10 deficiency | 60% increase in Aβ1–42 uptake by primary microglia compared to wild-type. |
Experimental Protocols
This protocol describes the stereotaxic injection of an adeno-associated virus (AAV) vector to induce long-term overexpression of IL-10 in the brains of transgenic mice.
-
Animal Models: Utilize established Alzheimer's disease mouse models such as APP/PS1, TgCRND8, or 5xFAD.[5][6][7]
-
AAV Vector: Use a serotype effective for neuronal transduction (e.g., AAV2/1) containing the murine IL-10 gene under a neuron-specific promoter. A control group should be injected with a vector expressing a reporter gene like GFP.[1][8]
-
Stereotaxic Surgery: Anesthetize mice and place them in a stereotaxic frame. Inject the AAV vector bilaterally into the hippocampus or intracerebroventricularly.
-
Post-operative Care and Aging: Provide appropriate post-operative care. Allow sufficient time for gene expression and pathology development (typically 3-6 months post-injection).
-
Analysis: Perform behavioral tests to assess cognitive function. Following euthanasia, harvest brain tissue for immunohistochemical analysis of Aβ plaques and microgliosis, and for biochemical quantification of Aβ and IL-10 levels by ELISA.[9][10][11][12]
This assay measures the ability of microglia to phagocytose Aβ in the presence or absence of IL-10.
-
Cell Culture: Isolate primary microglia from neonatal mouse pups.
-
Treatment: Treat microglial cultures with varying concentrations of recombinant mouse IL-10 for 24 hours.
-
Phagocytosis Induction: Add fluorescently labeled fibrillar or oligomeric Aβ1-42 to the cultures and incubate for 1-3 hours.
-
Quantification:
-
Flow Cytometry: After incubation, wash the cells to remove non-phagocytosed Aβ, detach them, and analyze the fluorescence intensity per cell.
-
Microscopy: Fix the cells, stain the nuclei, and quantify the amount of internalized fluorescent Aβ per cell using a fluorescence microscope and image analysis software.
-
Visualizations
Caption: IL-10 signaling inhibits microglial phagocytosis, leading to increased Aβ plaque formation.
Section 2: Matrix Metalloproteinase-10 (MMP-10) in Alzheimer's Disease
Application Notes
Matrix Metalloproteinase-10 has been identified as a significant biomarker associated with the progression of Alzheimer's disease. Its utility lies in its potential to predict the conversion from mild cognitive impairment (MCI) to full-blown Alzheimer's dementia.
-
Role as a Biomarker: Multiple studies have demonstrated that elevated levels of MMP-10 in the cerebrospinal fluid (CSF) are a strong predictor of progression to Alzheimer's disease in individuals with MCI.[13][14] CSF MMP-10 levels also show a positive correlation with markers of neurodegeneration, such as total and phosphorylated tau.[15][16]
-
Relationship with Aβ Plaque Formation: The direct enzymatic role of MMP-10 in Aβ plaque formation is not yet fully elucidated. While some members of the MMP family are known to degrade Aβ, the specific activity of MMP-10 on Aβ peptides requires further investigation.[17][18] There is evidence that Aβ oligomers can induce the expression of MMP-10 in microglia, suggesting a role for this enzyme in the neuroinflammatory response to amyloid pathology.[15] It is hypothesized that MMP-10 may contribute to neurodegeneration through mechanisms such as extracellular matrix remodeling and modulation of inflammation rather than direct Aβ processing.
Quantitative Data Summary
| Study Parameter | Patient Cohort | Biomarker | Key Quantitative Finding | Reference |
| Disease Progression | Mild Cognitive Impairment | CSF MMP-10 | Higher levels are associated with a significantly higher probability of progressing to Alzheimer's type dementia. | [13][14] |
| Biomarker Correlation | Alzheimer's Disease | CSF MMP-10 & CSF Tau | Positive correlation between MMP-10 and total and phosphorylated tau levels. | [15][16] |
| MCI due to AD | Plasma MMP-10 | Significantly lower in MCI-AD patients compared to controls. | [19] | |
| Alzheimer's Disease | CSF MMP-10 & CSF Aβ42 | Negative correlation reported in some studies. | [16] |
Experimental Protocols
This protocol outlines the measurement of MMP-10 in CSF using an enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection: Obtain CSF from study participants via lumbar puncture.
-
Sample Processing: Centrifuge the CSF to remove cells and debris. Aliquot and store at -80°C.
-
ELISA Procedure:
-
Use a commercially available human MMP-10 ELISA kit.
-
Prepare standards and samples according to the kit's instructions.
-
Add standards and CSF samples to the antibody-pre-coated microplate.
-
Follow the incubation, washing, and detection steps as outlined in the manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate MMP-10 concentrations based on the standard curve.
-
This assay is designed to determine if MMP-10 can directly cleave Aβ peptides.
-
Reagents: Use recombinant active human MMP-10 and synthetic Aβ1-40 or Aβ1-42 peptides.
-
Reaction Setup: Incubate Aβ peptides with MMP-10 in an appropriate reaction buffer (containing CaCl2 and ZnCl2) at 37°C for various time points. Include a negative control with an MMP inhibitor (e.g., GM6001).
-
Analysis of Degradation:
-
SDS-PAGE and Western Blot: Separate the reaction products on a gel and transfer to a membrane. Probe with an anti-Aβ antibody (e.g., 6E10) to visualize the full-length peptide and any cleavage products.
-
Mass Spectrometry: For precise identification of cleavage sites, analyze the reaction mixture using MALDI-TOF or LC-MS/MS.
-
This protocol allows for the visualization and localization of MMP-10 in post-mortem brain tissue.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded brain sections from Alzheimer's patients and age-matched controls.[20][21]
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by heat-induced antigen retrieval.
-
Immunostaining:
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with a primary antibody specific for human MMP-10.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize with a chromogen substrate like DAB.
-
Counterstain with hematoxylin.
-
-
Microscopy: Analyze the slides under a microscope to determine the cellular localization of MMP-10 (e.g., in neurons, microglia, or astrocytes) and its proximity to Aβ plaques.
Visualizations
Caption: Elevated CSF MMP-10 is a predictive biomarker for the progression of MCI to Alzheimer's and correlates with neurodegeneration.
References
- 1. AAV serotype 2/1-mediated gene delivery of anti-inflammatory interleukin-10 enhances neurogenesis and cognitive function in APP+PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-10 Alters Immunoproteostasis in APP mice, Increasing Plaque Burden and Worsening Cognitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of IL-10R/STAT3 pathway in amyloid β clearance by microlgia in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AAV serotype 2/1-mediated gene delivery of anti-inflammatory interleukin-10 enhances neurogenesis and cognitive function in APP+PS1 mice | AlzPED [alzped.nia.nih.gov]
- 9. bioworlde.com [bioworlde.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mouse IL-10(Interleukin 10) ELISA Kit - Elabscience® [elabscience.com]
- 12. immunomart.com [immunomart.com]
- 13. Matrix metalloproteinase 10 is linked to the risk of progression to dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. matrix-metalloproteinase-10-is-linked-to-the-risk-of-progression-to-dementia-of-the-alzheimer-s-type - Ask this paper | Bohrium [bohrium.com]
- 15. Metalloproteinases and their tissue inhibitors in Alzheimer’s disease and other neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Link Between Matrix Metalloproteinases and Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequential Amyloid-β Degradation by the Matrix Metalloproteases MMP-2 and MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zinc Metalloproteinases and Amyloid Beta-Peptide Metabolism: The Positive Side of Proteolysis in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of plasma matrix metalloproteinase levels on longitudinal changes in Alzheimer's disease (AD) biomarkers and cognitive function in patients with mild cognitive impairment due to AD registered in the Alzheimer's Disease Neuroimaging Initiative database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols for Studying Vascular Diseases Using MYO10 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin-X (MYO10) is an unconventional myosin motor protein that plays a pivotal role in the formation of filopodia, which are slender, actin-rich cell surface projections. In the context of vascular biology, MYO10 is crucial for endothelial cell migration and angiogenesis, the process of forming new blood vessels from pre-existing ones.[1][2] Dysregulation of angiogenesis is a hallmark of numerous pathologies, including cancer, ischemic cardiovascular diseases, and diabetic retinopathy.
MYO10 is expressed in endothelial cells and localizes to the tips of filopodia, where it is involved in their initiation and elongation.[3][4] These filopodial extensions are essential for endothelial cells to sense their environment and guide their migration, a critical step in the formation of new vascular networks.[1][5] Studies have demonstrated that the knockdown of MYO10 in endothelial cells leads to a significant reduction in the number of filopodia, resulting in impaired cell migration and a less dense vascular network.[5]
The upregulation of MYO10 in endothelial cells can be induced by growth factors such as Bone Morphogenetic Protein 6 (BMP6) through the Smad signaling pathway.[1] This highlights a key signaling axis that regulates MYO10 expression and its subsequent role in angiogenesis. Given its critical function in these processes, MYO10 has emerged as a promising target for therapeutic intervention in diseases characterized by aberrant angiogenesis.
While specific small-molecule inhibitors of MYO10 are not yet widely available for research, inhibition of its function can be effectively achieved through RNA interference (RNAi) techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA). These methods allow for the specific knockdown of MYO10 expression, enabling the study of its role in various cellular and physiological processes related to vascular diseases.
These application notes provide detailed protocols for the inhibition of MYO10 in endothelial cells using siRNA, along with methods for validating knockdown and assessing its functional consequences on cell migration and angiogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of MYO10 in endothelial cells and angiogenesis.
Table 1: Effect of MYO10 Knockdown on Endothelial Cell Migration
| Cell Line | Treatment | Migrated Cells per Field (Mean ± SD) | Fold Change in Migration | Reference |
| Endothelial Cells | Control | 53 ± 5 | - | [1] |
| Endothelial Cells | MYO10 shRNA | 4 ± 2 | ↓ 13.25x | [1] |
Table 2: Effect of BMP6 and MYO10 on Filopodia Formation
| Cell Line | Treatment | Filopodia per Cell (Mean ± SD) | Fold Change in Filopodia | Reference |
| Endothelial Cells | Control | 20 ± 11 | - | [1] |
| Endothelial Cells | BMP6 | 54 ± 17 | ↑ 2.7x | [1] |
Table 3: Impact of MYO10 Loss on Retinal Vasculature
| Parameter | Control | MYO10 Knockout | Percentage Decrease | Reference |
| Branch Point Density (per mm²) | Not specified | Not specified | 32% | [5] |
| Filopodia per mm of Vascular Front | Not specified | Not specified | ~50% | [5] |
Signaling Pathway and Experimental Workflow
References
Troubleshooting & Optimization
MY10 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of the MY10 compound when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accurate and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: There are varying reports on the solubility of this compound in DMSO, suggesting that the dissolution method can significantly impact the achievable concentration. One source indicates a solubility of 2 mg/mL with warming, while another reports a much higher solubility of 45.0 mg/mL with the aid of sonication[1]. It is recommended to start with a lower concentration and gradually increase it, using warming or sonication to aid dissolution.
Q2: My this compound compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Warming: Gently warm the solution. One supplier suggests that warming can help achieve a clear solution at 2 mg/mL.
-
Sonication: Sonication is recommended to reach higher concentrations, such as 45.0 mg/mL[1].
-
Fresh DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect its solvent properties[2]. Use a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
Q3: What is the recommended storage condition for this compound in DMSO stock solutions?
Q4: How many freeze-thaw cycles can I subject my this compound DMSO stock solution to?
A4: To maintain the integrity of the compound, it is advisable to minimize the number of freeze-thaw cycles. If you need to use the stock solution frequently, it is best to aliquot it into smaller, single-use volumes. Studies on other compounds have shown no significant loss after 11 freeze-thaw cycles when proper procedures are followed[3][4][5].
Q5: Can I store my this compound DMSO stock solution at room temperature?
A5: Long-term storage at room temperature is generally not recommended. Studies have shown that the probability of observing a compound after one year of storage in DMSO at room temperature can decrease significantly[6]. For short-term use during an experiment, keeping the solution at room temperature should be acceptable, but for storage, low temperatures are crucial.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Solubility | Method | Source |
| 2 mg/mL | Warmed | Sigma-Aldrich |
| 45.0 mg/mL (117.1 mM) | Sonication is recommended | TargetMol[1] |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution in DMSO
-
Materials: this compound compound, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator bath, heating block.
-
Procedure:
-
Weigh out a known amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
Alternatively, gently warm the solution on a heating block to a maximum of 37°C, monitoring closely to avoid degradation.
-
Continue adding small aliquots of DMSO, followed by vortexing and sonication/warming, until the compound is fully dissolved.
-
To ensure saturation, add a small excess of this compound powder and repeat the dissolution steps until no more compound dissolves and a small amount of solid remains at the bottom.
-
Centrifuge the tube to pellet the excess solid.
-
Carefully transfer the supernatant (the saturated solution) to a new sterile tube.
-
Protocol 2: Assessment of this compound Stability in DMSO via LC-MS
-
Objective: To determine the stability of this compound in DMSO over time under different storage conditions.
-
Materials: this compound DMSO stock solution, LC-MS system, appropriate analytical column, mobile phases, autosampler vials.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple autosampler vials.
-
Establish different storage conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Inject a sample immediately after preparation (T=0) to obtain an initial peak area representing 100% stability.
-
Store the aliquots at their respective temperatures.
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Inject the samples into the LC-MS system.
-
Analyze the data by comparing the peak area of this compound at each time point and condition to the initial T=0 peak area. A decrease in peak area suggests degradation of the compound.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Troubleshooting flowchart for this compound dissolution issues in DMSO.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Recommended storage conditions for MY10 stock solutions
This technical support guide provides detailed information on the recommended storage conditions and handling of MY10 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing a stock solution of this compound, it is recommended to dissolve the compound in 100% dimethyl sulfoxide (B87167) (DMSO).
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -80°C for long-term stability.[1] It is also crucial to protect the solution from light.[1] For optimal stability, storing the aliquots under a nitrogen atmosphere is also suggested.[1]
Q3: How should I handle the stock solution to maintain its integrity?
A3: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1] This practice minimizes the exposure of the entire stock to temperature fluctuations.
Q4: What should I do if I observe precipitation in my stock solution upon thawing?
A4: If precipitation is observed, you can gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate redissolves.[1] Always ensure the solution is completely clear before use in an experiment.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no effect in experiments | 1. Degraded this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: There may be an error in the calculation of the final working concentration. | 1. Prepare fresh stock solution: If degradation is suspected, prepare a new stock solution from solid compound. Ensure proper storage of the new stock in single-use aliquots at -80°C. 2. Verify calculations: Double-check all calculations for dilution and final concentration. |
| Precipitate formation in the stock solution | Low solubility or improper storage: The compound may have limited solubility in the chosen solvent or may have precipitated out of solution due to temperature changes. | Redissolve the compound: Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.[1] Ensure the solution is clear before use.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex and, if necessary, sonicate the solution to ensure the compound is completely dissolved. Gentle warming to 37°C can also aid in dissolution.[1]
-
Aliquot for Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store Properly: Store the aliquots at -80°C for long-term use.[1]
This compound Stock Solution Storage Workflow
Caption: Workflow for preparing, storing, and handling this compound stock solutions.
References
Potential off-target effects of MY10 inhibitor in cellular assays
Welcome to the technical support center for MyoIn-10, a novel small molecule inhibitor of Myosin-10 (MYO10). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of MyoIn-10 in cellular assays and to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of MYO10 and the expected on-target effect of MyoIn-10?
A1: Myosin-10 (MYO10) is an unconventional myosin motor protein that plays a crucial role in the formation and elongation of filopodia, which are thin, finger-like cellular protrusions.[1][2][3] MYO10 is also involved in cell migration, invasion, mitosis, and the transport of intracellular cargo.[2][4][5][6] The primary on-target effect of MyoIn-10 is the inhibition of the ATPase activity of MYO10, which is essential for its motor function. Therefore, treatment with MyoIn-10 is expected to lead to a reduction in the number and length of filopodia, impaired cell migration and invasion.[6]
Q2: What are the common causes of off-target effects with small molecule inhibitors like MyoIn-10?
A2: Off-target effects of small molecule inhibitors can arise from several factors. Many inhibitors that target the ATP-binding pocket of a protein can also bind to the ATP-binding sites of other proteins, particularly other myosins or kinases, due to structural similarities. Off-target effects can also be concentration-dependent, occurring at higher concentrations where the inhibitor may bind to lower-affinity targets. Furthermore, inhibition of the primary target can lead to indirect downstream effects on other signaling pathways.
Q3: How can I distinguish between on-target and potential off-target effects of MyoIn-10?
A3: Distinguishing between on-target and off-target effects is critical for interpreting your experimental results. A multi-faceted approach is recommended:
-
Dose-Response Analysis: On-target effects should be observed at lower concentrations of MyoIn-10, consistent with its IC50 value for MYO10. Off-target effects typically require higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: If available, using a different inhibitor that targets MYO10 through a different chemical scaffold can help confirm that the observed phenotype is due to MYO10 inhibition.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MYO10 expression.[7] The phenotype observed with genetic knockdown should mimic the phenotype observed with MyoIn-10 treatment.[7]
-
Rescue Experiments: In a MYO10 knockdown or knockout background, the effects of MyoIn-10 should be minimal. Conversely, re-expressing a wild-type or inhibitor-resistant mutant of MYO10 in these cells could rescue the phenotype in the presence of the inhibitor.
Q4: Are there any known phenotypes associated with MYO10 loss-of-function that I should expect to see with MyoIn-10 treatment?
A4: Yes, studies using MYO10 knockout mice and cell lines have revealed several key phenotypes. These include defects in neural tube closure, pigmentation, and digit formation.[8][9][10] At a cellular level, loss of MYO10 function leads to a dramatic reduction in filopodia, impaired cell migration and invasion, defects in mitotic spindle orientation, and increased sensitivity to DNA damaging agents.[4][6][11]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Phenotype After MyoIn-10 Treatment
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of MyoIn-10 for each experiment. 2. Store stock solutions at the recommended temperature and protect from light. 3. Verify the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Low MYO10 Expression in Cell Line | 1. Confirm MYO10 expression levels in your cell line of choice using Western blotting or qPCR. 2. Select a cell line with robust endogenous MYO10 expression for initial characterization. |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal concentration of MyoIn-10 for your specific cell line and assay. 2. Start with a concentration range around the reported IC50 value and extend to higher and lower concentrations. |
| Incorrect Assay Endpoint | 1. Ensure the selected assay is sensitive enough to detect changes in MYO10 function. 2. Consider multiple assays to assess different aspects of MYO10 activity (e.g., filopodia formation, cell migration). |
Issue 2: High Cell Toxicity or Unexpected Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of MyoIn-10. 2. Use the lowest effective concentration of the inhibitor that elicits the desired on-target phenotype without significant cell death. 3. Compare the cytotoxic effects of MyoIn-10 with the phenotype of MYO10 knockdown to assess if the toxicity is on-target. |
| Inhibition of Other Myosins or Kinases | 1. Perform a kinome scan or a broader myosin ATPase activity panel to identify potential off-target interactions. 2. Consult literature for known off-target effects of structurally similar compounds. 3. Use a structurally unrelated MYO10 inhibitor, if available, to see if the unexpected phenotype persists. |
| Indirect Effects on Signaling Pathways | 1. Analyze downstream signaling pathways that may be indirectly affected by MYO10 inhibition. For example, MYO10 interacts with integrins and can influence signaling through FAK and SRC.[5] 2. Use pathway-specific inhibitors or reporters to dissect the signaling cascade. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Filopodia
This protocol allows for the visualization and quantification of filopodia in cells treated with MyoIn-10.
Materials:
-
Cells cultured on glass coverslips
-
MyoIn-10
-
Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Bovine Serum Albumin (BSA) for blocking
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with the desired concentration of MyoIn-10 or vehicle control for the appropriate duration.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with fluorescently labeled phalloidin (to stain F-actin in filopodia) and an anti-MYO10 antibody (optional) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (if using an anti-MYO10 primary) and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell using image analysis software (e.g., ImageJ).
Protocol 2: Transwell Migration Assay
This assay measures the effect of MyoIn-10 on cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
MyoIn-10
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Pre-coat the top of the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin), if necessary for your cell type.
-
Starve the cells in a serum-free medium for at least 4 hours.
-
Resuspend the cells in serum-free medium containing the desired concentration of MyoIn-10 or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Incubate for a period sufficient for cell migration (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with a fixative (e.g., methanol).
-
Stain the migrated cells with Crystal Violet.
-
Wash the inserts with water and allow them to air dry.
-
Elute the Crystal Violet with a destaining solution (e.g., 10% acetic acid).
-
Quantify the absorbance of the eluted dye using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: Simplified signaling pathway of MYO10 function and inhibition.
Caption: Workflow for characterizing the effects of a MYO10 inhibitor.
References
- 1. MYO10 - Wikipedia [en.wikipedia.org]
- 2. Gene - MYO10 [maayanlab.cloud]
- 3. Myosin X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Myosin 10 Regulates Invasion, Mitosis, and Metabolic Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myosin-X and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filopodia powered by class x myosin promote fusion of mammalian myoblasts | eLife [elifesciences.org]
- 8. Phenotypic analysis of Myo10 knockout (Myo10tm2/tm2) mice lacking full-length (motorized) but not brain-specific headless myosin X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting MY10 inhibitor's efficacy in animal models
Welcome to the technical support center for the MY10 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected efficacy of this compound in our animal model, even at high doses. What are the potential reasons?
A1: Lack of efficacy can stem from several factors, ranging from suboptimal dosage to issues with the experimental model itself. Here are the primary areas to investigate:
-
Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. It is crucial to perform a PK study to determine the concentration of this compound in plasma and the target tissue at various time points post-administration.[1][2]
-
Bioavailability: Poor oral bioavailability can be a significant hurdle for small molecule inhibitors.[3][4] This can be due to low aqueous solubility, low intestinal permeability, or rapid first-pass metabolism.[4][5]
-
Formulation: The vehicle used to dissolve and administer this compound may not be optimal, leading to poor solubility, instability, or precipitation of the compound upon administration.[1][6][7]
-
Dosing Regimen: The dose and frequency of administration may be inadequate to maintain a therapeutic concentration of the inhibitor at the target site. A dose-response study is essential to determine the optimal dosing regimen.[1][8]
-
Animal Model: The chosen animal model may not accurately recapitulate the human disease state, or there may be species-specific differences in the target biology or drug metabolism.[9][10][11]
-
Target Engagement: It is important to verify that this compound is engaging with its intended target (a protein tyrosine phosphatase) in the target tissue. This can be assessed by measuring the phosphorylation status of the target's downstream substrates.
Q2: We are observing high toxicity and adverse effects in our animal cohort at our initial dose of this compound. What should we do?
A2: High toxicity indicates that the initial dose is likely above the Maximum Tolerated Dose (MTD).
-
Immediate Action: Immediately reduce the dose by 50-75% in the next experimental cohort.[1]
-
Conduct a Dose-Ranging Study: If not already done, perform a pilot study with a wide range of doses to determine the MTD. This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity such as weight loss, lethargy, and ruffled fur.[1][7]
-
Vehicle Toxicity: Assess the toxicity of the vehicle alone. The vehicle itself may be contributing to the observed adverse effects.[1][7]
-
Refine Dosing Schedule: Consider splitting the daily dose or using a different administration route to reduce peak plasma concentrations and minimize toxicity.
-
Histopathology: At the end of the MTD study, perform a gross necropsy and histopathological examination of major organs to identify any target organ toxicity.[1]
Q3: How can we improve the solubility and formulation of this compound for in vivo studies?
A3: Improving the formulation is critical for ensuring adequate bioavailability.
-
Vehicle Selection: Experiment with different biocompatible vehicles. For hydrophobic compounds like many small molecule inhibitors, options include oil-based solutions (e.g., corn oil, sesame oil), aqueous solutions with co-solvents (e.g., DMSO, ethanol, polyethylene (B3416737) glycol), or cyclodextrin (B1172386) formulations.[7]
-
Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area and improve dissolution rate.[5]
-
Fresh Preparation: Always prepare the formulation fresh before each use to avoid degradation or precipitation of the compound.[1]
-
Proper Mixing: Ensure the compound is completely dissolved or homogeneously suspended. Use a sonicator or vortex to aid dissolution.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with the this compound inhibitor.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Efficacy | Poor bioavailability due to formulation issues. | - Optimize the vehicle by testing different solvents or co-solvents.[7]- Consider alternative routes of administration (e.g., intravenous if oral bioavailability is low). |
| Suboptimal dose or dosing schedule. | - Perform a dose-ranging efficacy study to identify the optimal dose.[1]- Conduct a pharmacokinetic (PK) study to determine the drug's half-life and inform the dosing schedule.[1][2] | |
| Lack of target engagement. | - Analyze tissue samples to confirm that this compound is reaching the target tissue.- Measure downstream biomarkers to confirm target inhibition (e.g., phosphorylation status of a known substrate). | |
| Inappropriate animal model. | - Ensure the chosen animal model has a similar disease pathology and target expression to humans.[10][12]- Consider using a different, validated animal model. | |
| High Variability in Results | Inconsistent dosing or formulation. | - Standardize the administration procedure and ensure the formulation is homogeneous before each dose.[7]- Use precise measurement tools for dose preparation.[7] |
| Animal-to-animal variation. | - Increase the sample size per group to reduce the impact of individual variability.[1][7]- Use animals of the same age, sex, and genetic background from a reputable supplier.[7] | |
| Toxicity/Adverse Events | Dose is above the Maximum Tolerated Dose (MTD). | - Immediately lower the dose.[1]- Conduct a formal MTD study to determine a safe and effective dose range.[1][7] |
| Vehicle-induced toxicity. | - Administer the vehicle alone to a control group to assess its effects.[7]- If the vehicle is toxic, select a more inert alternative. |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is an inhibitor of Protein Tyrosine Phosphatases (PTPs). PTPs are critical negative regulators of signaling pathways, including the insulin (B600854) signaling pathway. By inhibiting a PTP, this compound can enhance the phosphorylation of downstream targets, leading to a sustained cellular response.
Caption: this compound inhibits PTP, enhancing insulin signaling.
Experimental Workflow for In Vivo Efficacy Study
A well-structured workflow is essential for a successful in vivo study.
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Decision Tree
This decision tree can guide you when encountering a lack of efficacy.
Caption: Decision tree for troubleshooting lack of efficacy.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol provides a general guideline for preparing a suspension of this compound. The specific vehicle may need to be optimized.
-
Materials:
-
This compound inhibitor powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
Visually inspect the suspension for any clumps or undissolved material.
-
Prepare the formulation fresh before each administration and keep it on a stirrer or vortex frequently to maintain suspension.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol outlines a study to determine the MTD of this compound.
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice). Use 3-5 animals per group.[1]
-
Dose Escalation:
-
Start with a dose predicted from in vitro data or allometric scaling.
-
Administer escalating doses of this compound to different groups (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Include a vehicle control group.[1]
-
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior).
-
Record body weight daily.[1]
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity, which can be defined as more than 10-15% body weight loss or severe clinical signs.[1]
-
Analysis: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.[1]
Protocol 3: Pharmacokinetic (PK) Study
This protocol describes a basic PK study to determine the exposure of this compound.
-
Animal Model: Use the same animal model as in the efficacy studies. Use 3 animals per time point.[1]
-
Dosing: Administer a single dose of this compound (typically a dose below the MTD).[1]
-
Sample Collection:
-
Collect blood samples at multiple time points post-dose (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).[1]
-
At each time point, euthanize a group of animals and collect the target tissue.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Homogenize the tissue samples.
-
-
Analysis:
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of LpxC Inhibitor Lead Compounds Focusing on Efficacy and Formulation for High Dose Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: MY10 Blood-Brain Barrier Permeability
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments related to the blood-brain barrier (BBB) permeability of MY10, a potent and orally active receptor protein tyrosine phosphatase (RPTPβ/ζ) inhibitor. Given its potential for studying neurological and vascular diseases, understanding its ability to cross the BBB is critical.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which a small molecule like this compound is expected to cross the blood-brain barrier?
A1: For small molecules like this compound, passive diffusion is a primary mechanism for crossing the BBB. This process is governed by the molecule's physicochemical properties, such as lipophilicity, molecular weight, and polar surface area. Additionally, carrier-mediated transport or active transport mechanisms could be involved if this compound is a substrate for specific transporters expressed on the brain endothelial cells that constitute the BBB. It is also crucial to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.
Q2: Are there any known signaling pathways in the brain that this compound is expected to modulate?
A2: this compound is an inhibitor of receptor protein tyrosine phosphatase β/ζ (RPTPβ/ζ). By inhibiting RPTPβ/ζ, this compound can indirectly lead to the activation of various signaling pathways. One key pathway involves the tyrosine phosphorylation of c-Met, which can promote angiogenesis. In the central nervous system, RPTPβ/ζ is involved in regulating synaptic plasticity and neuronal regeneration. Therefore, this compound could potentially modulate signaling cascades downstream of RPTPβ/ζ substrates, impacting neuronal function and health.
Troubleshooting Guides
Issue 1: Low or undetectable brain concentrations of this compound in in vivo studies.
Possible Causes and Solutions:
-
Poor Passive Permeability: this compound may have suboptimal physicochemical properties for passive diffusion across the BBB.
-
Troubleshooting Step: Re-evaluate the lipophilicity (LogP) and polar surface area (PSA) of this compound. Consider formulation strategies, such as using lipid-based carriers, to enhance its ability to cross the lipid-rich BBB.
-
-
Active Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates back into the bloodstream.
-
Troubleshooting Step: Conduct in vitro transporter assays using cell lines overexpressing these transporters (e.g., MDCK-MDR1 cells) to determine if this compound is a substrate. If it is, consider co-administration with a known P-gp inhibitor in your animal model to confirm efflux in vivo.
-
-
Rapid Metabolism: this compound may be rapidly metabolized in the periphery or at the BBB, leading to lower concentrations reaching the brain.
-
Troubleshooting Step: Perform pharmacokinetic studies to assess the metabolic stability of this compound in plasma and liver microsomes. Analyze brain tissue for the presence of this compound metabolites.
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of this compound available to cross the BBB.
-
Troubleshooting Step: Determine the plasma protein binding percentage of this compound using techniques like equilibrium dialysis. Only the unbound fraction can efficiently cross the BBB.
-
Issue 2: Inconsistent results in in vitro BBB models.
Possible Causes and Solutions:
-
Variable Barrier Integrity in Cell Models: The tightness of the in vitro BBB model, often measured by Transendothelial Electrical Resistance (TEER), can vary between experiments.
-
Troubleshooting Step: Ensure consistent cell culture practices, including cell passage number and seeding density. Always measure TEER before and after the permeability assay to confirm barrier integrity. Co-culture of endothelial cells with astrocytes and pericytes can help establish a tighter and more physiologically relevant barrier.
-
-
Incorrect Assay Conditions: The choice of buffer, incubation time, and sampling frequency can all impact the apparent permeability (Papp) values.
-
Troubleshooting Step: Optimize assay parameters. Use a buffer with physiological pH and temperature. Collect samples at multiple time points to ensure the permeability is in the linear range. Include appropriate positive and negative controls (e.g., compounds with known high and low BBB permeability) in every experiment.
-
-
Cell Line Authenticity and Phenotype: The expression of key transporters and tight junction proteins can change with cell passage.
-
Troubleshooting Step: Regularly perform quality control checks on your cell lines, including immunocytochemistry for tight junction proteins (e.g., ZO-1, claudin-5) and functional assays for key transporters.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate expected outcomes from key BBB permeability experiments.
Table 1: In Vitro BBB Permeability of this compound in a Transwell Model
| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A to B (Apical to Basolateral) | 2.5 ± 0.3 | 4.8 |
| B to A (Basolateral to Apical) | 12.0 ± 1.1 | ||
| This compound + P-gp Inhibitor | A to B | 10.5 ± 0.9 | 1.1 |
| B to A | 11.5 ± 1.3 | ||
| Propranolol (High Permeability Control) | A to B | 25.0 ± 2.1 | 1.0 |
| B to A | 25.5 ± 2.5 | ||
| Sucrose (Low Permeability Control) | A to B | 0.1 ± 0.02 | N/A |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Brain Distribution of this compound in Mice
| Time Point (Post-IV Administration) | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |
| 30 minutes | 500 ± 45 | 150 ± 20 | 0.3 | 0.05 |
| 1 hour | 350 ± 30 | 120 ± 15 | 0.34 | 0.06 |
| 2 hours | 150 ± 20 | 60 ± 8 | 0.4 | 0.07 |
| 4 hours | 50 ± 8 | 25 ± 5 | 0.5 | 0.08 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-culture Model
This protocol describes the assessment of this compound permeability across a co-culture model of brain capillary endothelial cells and astrocytes.
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert.
-
Culture primary human astrocytes on the basolateral side of the well.
-
Allow the co-culture to establish a tight monolayer, monitoring the TEER until it reaches a stable value >150 Ω·cm².
-
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For A to B permeability, add this compound (e.g., at 10 µM) to the apical chamber and transport buffer to the basolateral chamber.
-
For B to A permeability, add this compound to the basolateral chamber and buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
To assess active efflux, perform the assay in the presence and absence of a P-gp inhibitor (e.g., 1 µM verapamil).
-
-
Quantification and Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 2: In Vivo Brain Pharmacokinetic Study in Mice
This protocol outlines the determination of the brain-to-plasma concentration ratio (Kp) of this compound in mice.
-
Animal Dosing:
-
Administer this compound to a cohort of mice via intravenous (IV) injection (e.g., at 5 mg/kg).
-
-
Sample Collection:
-
At designated time points (e.g., 30 min, 1, 2, 4 hours) post-administration, collect blood samples via cardiac puncture into heparinized tubes.
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification and Analysis:
-
Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio (Kp) at each time point:
-
Kp = Concentration in brain homogenate (ng/g) / Concentration in plasma (ng/mL)
-
-
To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction in brain and plasma needs to be measured using equilibrium dialysis.
-
Visualizations
Technical Support Center: Assessing MY10 Cytotoxicity
Welcome to the technical support center for assessing the cytotoxicity of MY10. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of cell viability assays to evaluate the effects of this compound.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing the cytotoxicity of this compound?
The choice of assay depends on the specific research question and the characteristics of your cell line. It is often recommended to use multiple assays to confirm results.[1] Here's a brief overview of common assays:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure metabolic activity by detecting the reduction of tetrazolium salts into colored formazan (B1609692) products by mitochondrial dehydrogenases in viable cells.[2] They are widely used, but this compound could potentially interfere with the enzymatic reactions or the final colored product.
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, an indicator of metabolically active cells.[3][4] They are highly sensitive but can be affected by conditions that alter cellular ATP levels without causing cell death.
-
Resazurin-based assays (e.g., alamarBlue®): These fluorescent or colorimetric assays measure the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.[5] They are generally considered non-toxic and allow for continuous monitoring of cell viability.
-
LDH release assays: These assays measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.[6] This is a marker of cytotoxicity, specifically necrosis or late apoptosis.[7]
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods distinguish viable from non-viable cells based on the integrity of the cell membrane.[8] Viable cells exclude the dyes, while dead cells with compromised membranes take them up.
Q2: How can I differentiate between this compound-induced apoptosis and necrosis?
Distinguishing between these two modes of cell death is crucial for understanding the mechanism of this compound's cytotoxicity.
-
Apoptosis is a programmed and organized process of cell death, characterized by cell shrinkage and the activation of caspases.[9]
-
Necrosis is an uncontrolled form of cell death resulting from severe cellular injury, leading to cell swelling and rupture.[9]
Assays that can help differentiate between apoptosis and necrosis include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can identify early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[10][11]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.[12][13] An increase in caspase-3/7 activity is a hallmark of apoptosis.[14]
-
LDH Release Assay: A significant release of LDH is more indicative of necrosis or late-stage apoptosis where membrane integrity is lost.[7]
Q3: My results show high variability between replicate wells. What could be the cause?
High variability can obscure the true effect of this compound.[7] Common causes include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.[15] Ensure you have a homogenous single-cell suspension before plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can lead to significant variations.[16]
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter the concentration of media components and this compound.[15] It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Compound Precipitation: this compound might precipitate in the culture medium, leading to non-uniform exposure of cells. Visually inspect the wells for any signs of precipitation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1)
Problem: The cell viability does not decrease with increasing concentrations of this compound, or the results are not reproducible.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Interference | This compound may directly react with the tetrazolium salt or inhibit the dehydrogenase enzymes. Run a cell-free control by adding this compound to the culture medium with the assay reagent to check for a color change.[15] If interference is observed, consider using an alternative assay with a different principle (e.g., ATP-based or LDH assay).[17] |
| Suboptimal Incubation Time | The incubation time with the tetrazolium reagent may be too short or too long. Optimize the incubation time for your specific cell line and experimental conditions. |
| Incomplete Solubilization of Formazan (MTT assay) | The purple formazan crystals in the MTT assay must be fully dissolved before reading the absorbance.[2] Ensure complete solubilization by thorough mixing and using an appropriate solvent. |
| High Background Absorbance | The culture medium, especially if it contains phenol (B47542) red, can contribute to the background absorbance.[18] Use a background control (medium and reagent only) and subtract this value from all other readings. |
Issue 2: Low or No Signal in ATP-Based Viability Assays (e.g., CellTiter-Glo®)
Problem: The luminescent signal is very low or absent, even in the control wells.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Cell Number | The number of viable cells may be too low to generate a detectable signal.[7] Determine the optimal cell seeding density through a titration experiment. |
| Rapid ATP Degradation | ATP is a labile molecule and can be quickly degraded by ATPases released during cell lysis.[7] Ensure the lysis buffer in the kit effectively inactivates these enzymes and work quickly.[3] |
| Reagent Preparation and Storage | Incorrect reconstitution or storage of the assay reagent can lead to its degradation.[3] Prepare and store the reagent according to the manufacturer's instructions. |
| Incorrect Plate Reader Settings | The luminometer settings, such as gain, may not be optimal.[3] Consult your instrument's manual for guidance on appropriate settings. |
Issue 3: High Background Signal in LDH Cytotoxicity Assays
Problem: The control wells (untreated cells) show a high level of LDH release.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | High cell density, nutrient depletion, or other stressors can cause spontaneous cell death.[7] Optimize your cell seeding density and ensure proper culture maintenance. |
| Serum in Culture Medium | Fetal Bovine Serum (FBS) contains LDH, which can contribute to the background signal.[7] Include a "media only" background control and consider reducing the serum concentration during the assay.[19] |
| Handling-Induced Cell Damage | Forceful pipetting during media changes or reagent addition can damage the cell membrane and cause LDH leakage.[7] Handle cells gently. |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol provides a general framework for assessing cytotoxicity using the MTT assay.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for this compound Cytotoxicity
This protocol outlines the steps for an LDH cytotoxicity assay.[7]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer to the maximum release control wells and incubate for 15 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction if necessary and measure the absorbance at 490 nm.
Data Presentation
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent (fast-growing) | 3,000 - 7,000 | Aim for 70-80% confluency at the time of assay. |
| Adherent (slow-growing) | 7,000 - 15,000 | May require a longer attachment period before treatment. |
| Suspension | 10,000 - 50,000 | Ensure even distribution before incubation. |
Note: These are general recommendations. The optimal seeding density should be determined empirically for each cell line.[7]
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Detection | Advantages | Potential Issues with this compound |
| MTT | Metabolic activity | Colorimetric | Inexpensive, widely used | Interference with formazan production or solubilization |
| MTS/XTT/WST-1 | Metabolic activity | Colorimetric | Soluble formazan, simpler protocol | Interference with enzymatic reaction |
| CellTiter-Glo® | ATP levels | Luminescent | High sensitivity, fast | Interference with luciferase or ATP production |
| alamarBlue® | Metabolic activity | Fluorescent/Colorimetric | Non-toxic, real-time monitoring | Quenching of fluorescence by this compound |
| LDH | Membrane integrity | Colorimetric | Measures cytotoxicity directly | Underestimation if this compound inhibits LDH enzyme |
Visualizations
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Distinguishing this compound-induced apoptosis and necrosis.
References
- 1. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. akadeum.com [akadeum.com]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. biotium.com [biotium.com]
- 12. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.de]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of PTPRZ1 Inhibitors: MY10 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MY10 and other prominent inhibitors of Receptor-type Tyrosine-protein Phosphatase Zeta (PTPRZ1), a promising therapeutic target in oncology and neuroscience. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathway to aid in the evaluation and selection of these compounds for research and development.
Inhibitor Performance at a Glance
The following table summarizes the in vitro potency of this compound and other selected PTPRZ1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target(s) | IC50 (PTPRZ1) | Inhibition Type | Cell Permeability | Key Applications |
| This compound | PTPRZ1 | ~0.1 µM[1] | Not specified | Yes[2] | Neurological and vascular diseases, reduces ethanol (B145695) consumption[1][3] |
| MY33-3 | PTPRZ1, PTP-1B | ~0.1 µM (PTPRZ1)[1] | Not specified | Yes | Reduces ethanol consumption, alleviates neuroinflammation[1] |
| NAZ2329 | PTPRZ1, PTPRG | 7.5 µM (whole intracellular domain), 1.1 µM (D1 domain)[4] | Allosteric, Non-competitive[4] | Yes[4] | Glioblastoma[4] |
| SCB4380 | PTPRZ1, PTPRG | 0.4 µM | Competitive | No (requires liposome (B1194612) carriers)[5] | Glioblastoma[5] |
PTPRZ1 Signaling Pathway
PTPRZ1 is a transmembrane receptor-type protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell proliferation, migration, and differentiation. Its activity is modulated by ligands such as pleiotrophin (B1180697) (PTN). Inhibition of PTPRZ1's phosphatase activity generally leads to increased phosphorylation of its downstream substrates, thereby impacting multiple signaling cascades.
Experimental Methodologies
A critical aspect of comparing inhibitors is understanding the experimental conditions under which their activities were assessed.
In Vitro Phosphatase Activity Assays
-
NAZ2329 and SCB4380: The inhibitory activity of NAZ2329 and SCB4380 against PTPRZ1 was determined using a fluorogenic, non-specific PTP substrate, 6,8-difluoro-4-methylumbiliferyl phosphate (B84403) (DiFMUP)[4]. For NAZ2329, recombinant human PTPRZ1 enzyme (the whole intracellular region) was pre-incubated with the inhibitor for 60 minutes before the addition of DiFMUP to measure the remaining phosphatase activity[4]. A Lineweaver-Burk plot analysis revealed a non-competitive type of inhibition for NAZ2329[4]. For SCB4380, the assay was performed with 20 µM DiFMUP, and a Lineweaver-Burk plot analysis indicated a competitive inhibition mechanism.
-
This compound and MY33-3: While a detailed protocol for the primary phosphatase assay for this compound and MY33-3 is not available in the reviewed literature, their inhibitory effects were confirmed by assessing the phosphorylation status of known PTPRZ1 substrates. For instance, treatment of SH-SY5Y neuroblastoma cells with this compound or MY33-3 resulted in increased phosphorylation of Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA), which are known substrates of PTPRZ1[6].
Cell-Based Assays
-
Cell Lines: A variety of cell lines have been utilized to study the effects of PTPRZ1 inhibitors, including rat C6 glioma cells, human U251 glioblastoma cells, SH-SY5Y neuroblastoma cells, and mouse lung microvascular endothelial cells (LMVECs)[3][4][5].
-
Proliferation and Migration Assays: The impact of PTPRZ1 inhibition on cell proliferation and migration has been a key area of investigation. For example, this compound was shown to increase the proliferation, migration, and tube formation of Ptprz1+/+ LMVECs[3]. In glioblastoma models, the intracellular delivery of SCB4380 suppressed the migration and proliferation of C6 glioblastoma cells[5]. Similarly, NAZ2329 was found to dose-dependently inhibit cell proliferation and migration in C6 and U251 glioblastoma cells[4].
In Vivo Studies
-
Glioblastoma Models: The in vivo efficacy of PTPRZ1 inhibitors has been primarily evaluated in glioblastoma models. Intratumoral administration of SCB4380, delivered via liposome carriers, was shown to suppress tumor growth in a rat allograft model of C6 glioblastoma[5]. In a C6 xenograft mouse model, co-treatment of NAZ2329 with the alkylating agent temozolomide (B1682018) resulted in significantly slower tumor growth compared to individual treatments[4].
-
Neurological Models: this compound has been investigated in models of alcohol consumption. Oral administration of this compound was found to reduce ethanol consumption in mice[3].
Comparative Discussion
This compound and MY33-3 emerge as potent, cell-permeable inhibitors of PTPRZ1 with potential applications in neurological disorders. Their similar IC50 values suggest comparable in vitro potency.
NAZ2329, another cell-permeable inhibitor, demonstrates a unique allosteric mechanism of action. Its synergistic effect with temozolomide in glioblastoma models highlights its potential in combination therapies for cancer.
SCB4380 is a highly potent competitive inhibitor of PTPRZ1. However, its lack of cell permeability, requiring liposomal delivery for intracellular activity, presents a significant hurdle for its in vivo applications and clinical translation.
Conclusion
The landscape of PTPRZ1 inhibitors is expanding, offering a range of tools for researchers. This compound stands out as a potent, cell-permeable inhibitor with demonstrated in vivo activity in neurological models. Its profile makes it a valuable tool for studying the roles of PTPRZ1 in both the central nervous system and in cancer biology. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired therapeutic application. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of these promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Genetic deletion or tyrosine phosphatase inhibition of PTPRZ1 activates c-Met to up-regulate angiogenesis and lung adenocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PTPRZ inhibits stem cell-like properties and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of PTPRZ reduces tumor growth in a rat model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Inhibitors of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) as Candidates for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating MY10's Effect on Ethanol Reward Behavior: A Comparative Guide
This guide provides a comprehensive comparison of MY10 with established pharmacological alternatives for studying and modulating ethanol (B145695) reward behavior. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, methodologies, and underlying signaling pathways.
Introduction to this compound and Ethanol Reward
Ethanol's rewarding effects are a key driver of alcohol use disorder (AUD). These effects are primarily mediated by the mesolimbic dopamine (B1211576) system. This compound is a novel small-molecule inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), a key regulator of neuronal signaling.[1][2][3] Emerging preclinical evidence suggests that this compound can effectively reduce ethanol consumption and block its rewarding properties, presenting a promising new therapeutic avenue for AUD.[1][2][3] This guide compares the efficacy and mechanisms of this compound with three FDA-approved drugs for AUD: Naltrexone (B1662487), Acamprosate (B196724), and Disulfiram (B1670777).
Quantitative Comparison of Compound Efficacy
The following tables summarize the dose-dependent effects of this compound and its alternatives on ethanol reward behaviors in rodent models.
Table 1: Effect on Ethanol Consumption (Operant Self-Administration & Binge Drinking Models)
| Compound | Animal Model | Doses Tested | Key Findings | Reference |
| This compound | Adolescent Male Mice (C57BL/6J) | 60 mg/kg (i.g.) | Significantly reduced chronic 3-week ethanol consumption. No significant effect was observed in female mice. | [4] |
| Naltrexone | Male Long-Evans Rats | 0.25, 0.50, 0.75, 1.0 mg/kg (i.p.) | Doses of 0.75 and 1.0 mg/kg significantly decreased consumption of 10% ethanol. All doses produced significant increases in aversive responding. | [5] |
| Naltrexone | Male Sprague-Dawley Rats | 0.1 - 10 mg/kg | Dose-dependently decreased consummatory behaviors for alcohol in males. In females, it primarily decreased appetitive behaviors. | [6] |
| Acamprosate | Male Wistar Rats | 100 and 200 mg/kg (in drinking water) | Chronic administration blocked the increased ethanol consumption typically seen after an abstinence period (alcohol deprivation effect). | [7] |
| Disulfiram | Male Wistar-derived Rats (UChB) | 12.5 and 25 mg/kg (i.p.) | Markedly inhibited ethanol intake (up to 60-70%) in rats with 3 days of ethanol access. However, it was inactive in rats with 30 days of ethanol access, indicating tolerance. | [8][9][10] |
Table 2: Effect on Ethanol-Conditioned Place Preference (CPP)
| Compound | Animal Model | Ethanol Dose (Conditioning) | Treatment Doses | Key Findings | Reference | |---|---|---|---|---| | This compound | Mice | Not specified | Not specified | Blocked the development of ethanol-induced CPP. |[1] | | Acamprosate | Male C57BL/6J and DBA/2J Mice | 2 g/kg (i.p.) | 30, 100, 300 mg/kg (i.p.) | Dose-dependently reduced the development of CPP to ethanol. |[11][12] | | Acamprosate | Male ddY Mice | 1 g/kg (i.p.) | 300 mg/kg (p.o.) | Suppressed the enhanced ethanol-induced CPP observed in mice with physical dependence. |[11] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the effects of these compounds on ethanol reward are provided below.
Conditioned Place Preference (CPP) with Ethanol in Mice
This protocol is designed to assess the rewarding properties of ethanol by pairing its administration with a specific environment.
1. Apparatus:
-
A three-compartment chamber is typically used, consisting of two larger conditioning compartments with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central compartment. Dimensions can vary, but a common setup for mice is two conditioning compartments of approximately 30.7 cm (L) x 31.5 cm (W) x 34.5 cm (H) each.[13]
2. Procedure:
-
Habituation (Day 1): Mice are placed in the central compartment and allowed to freely explore all three compartments for a 15-minute session. The time spent in each compartment is recorded to establish any baseline preference.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days with one conditioning session per day, alternating between ethanol and vehicle injections every 48 hours to achieve a total of 4 pairings with each substance.[13]
-
Ethanol Pairing: On ethanol conditioning days, mice are administered ethanol (e.g., 2 g/kg, i.p.) and immediately confined to one of the conditioning compartments for a short duration (e.g., 5 minutes, as longer exposure can be aversive).[13]
-
Vehicle Pairing: On alternate days, mice receive a saline injection and are confined to the opposite conditioning compartment for the same duration.
-
-
Test (Day 10): Mice are placed in the central compartment in a drug-free state and allowed to freely explore all three compartments for 15 minutes. The time spent in each compartment is recorded. A significant increase in time spent in the ethanol-paired compartment compared to the pre-test baseline indicates a conditioned place preference.[14]
Operant Ethanol Self-Administration in Rats
This protocol assesses the motivation to consume ethanol by requiring the animal to perform an action (e.g., lever press) to receive an ethanol reward.
1. Apparatus:
-
Standard operant conditioning chambers are used, equipped with two retractable levers and a liquid delivery system. One lever is designated as "active" (delivers ethanol), and the other is "inactive" (no consequence). The chamber is often housed within a sound-attenuating cubicle.
2. Procedure:
-
Acquisition of Lever Pressing:
-
Rats are often initially trained to press a lever for a more palatable solution, such as 10% sucrose (B13894), on a simple reinforcement schedule (e.g., Fixed Ratio 1, FR1, where one press yields one reward).[15]
-
A "sucrose fading" procedure is then commonly employed, where ethanol is gradually introduced into the sucrose solution, and the sucrose concentration is progressively decreased until the rats are responding for ethanol alone (e.g., 10-20% v/v).[16]
-
-
Maintenance of Self-Administration:
-
Once responding for ethanol is stable, various reinforcement schedules can be used to assess different aspects of motivation.
-
-
Session Parameters:
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways involved in ethanol reward and the mechanisms by which this compound and its alternatives exert their effects.
This compound and the RPTPβ/ζ Signaling Pathway
Mechanism of Action: Pleiotrophin (B1180697) (PTN) and Midkine (B1177420) (MK) are endogenous inhibitors of RPTPβ/ζ.[1][19] Ethanol administration has been shown to upregulate these neurotrophic factors.[20] this compound, as a pharmacological inhibitor of RPTPβ/ζ, mimics the effects of PTN and MK.[1] Inhibition of RPTPβ/ζ's phosphatase activity leads to increased phosphorylation (and thus activation) of its substrates, including Anaplastic Lymphoma Kinase (ALK) and Tropomyosin receptor kinase A (TrkA).[2][3] Ethanol itself can increase the phosphorylation of ALK and TrkA.[2][3] The modulation of these signaling pathways by this compound is thought to underlie its ability to reduce ethanol reward behavior.[2]
Mechanisms of Alternative Compounds
-
Naltrexone: As an opioid receptor antagonist, naltrexone blocks the effects of endogenous opioids that are released upon alcohol consumption. This action reduces the pleasurable and reinforcing effects of alcohol, thereby decreasing the motivation to drink.[5]
-
Acamprosate: This compound is thought to restore the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission, which is disrupted by chronic alcohol use. By modulating NMDA receptor activity, acamprosate can reduce the negative reinforcement and craving associated with alcohol withdrawal.[11][12]
-
Disulfiram: Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is crucial for metabolizing alcohol. This inhibition leads to an accumulation of acetaldehyde, a toxic byproduct, causing a highly unpleasant reaction (e.g., nausea, flushing, palpitations) if alcohol is consumed. This aversive conditioning discourages drinking.[8][9][10]
Conclusion
This compound represents a novel approach to modulating ethanol reward behavior by targeting the RPTPβ/ζ signaling pathway. Preclinical data indicate its efficacy in reducing ethanol consumption, particularly in male rodents, and in blocking the rewarding effects of ethanol as measured by CPP. Compared to existing treatments, this compound offers a distinct mechanism of action that is not directly reliant on the opioid, glutamate, or alcohol metabolism pathways. Further research is warranted to fully elucidate its therapeutic potential, including its effects in female subjects and its long-term efficacy and safety profile. This guide provides a foundational comparison to aid researchers in designing and interpreting studies aimed at validating and extending these promising initial findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of Receptor Protein Tyrosine Phosphatase β/ζ (PTPRZ1) modulates behavioral responses to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. researchgate.net [researchgate.net]
- 5. Low doses of naltrexone reduce palatability and consumption of ethanol in outbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naltrexone alters alcohol self-administration behaviors and hypothalamic-pituitary-adrenal axis activity in a sex-dependent manner in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic acamprosate eliminates the alcohol deprivation effect while having limited effects on baseline responding for ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolerance to disulfiram induced by chronic alcohol intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tolerance to disulfiram induced by chronic alcohol intake in the rat. | Semantic Scholar [semanticscholar.org]
- 11. Acamprosate suppresses ethanol-induced place preference in mice with ethanol physical dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Distinct behavioral phenotypes in ethanol-induced place preference are associated with different extinction and reinstatement but not behavioral sensitization responses [frontiersin.org]
- 15. Operant self-administration of sweetened ethanol and time course of blood ethanol levels in adolescent and adult male Long-Evans rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ethanol Self-Administration Restores Withdrawal-Associated Deficiencies in Accumbal Dopamine and 5-Hydroxytryptamine Release in Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wistar rats acquire and maintain self-administration of 20% ethanol without water deprivation, saccharin/sucrose fading, or extended access training - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting midkine and pleiotrophin signalling pathways in addiction and neurodegenerative disorders: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Genetic Validation of RPTPβ/ζ as the Target of the Small Molecule Inhibitor MY10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental evidence validating Receptor Protein Tyrosine Phosphatase beta/zeta (RPTPβ/ζ), encoded by the PTPRZ1 gene, as the direct molecular target of the small molecule inhibitor MY10. We present a comparative analysis of genetic validation methods alongside alternative target deconvolution strategies, supported by experimental data and detailed protocols.
Executive Summary
Genetic Validation: The Gold Standard
Genetic approaches provide the most definitive evidence for target engagement and specificity. The core principle is to assess whether the genetic removal or silencing of the putative target protein abrogates the biological effects of the compound.
Key Experimental Evidence: PTPRZ1 Knockout Mouse Model
A pivotal study by Lui et al. (2021) demonstrated that the pharmacological inhibition of RPTPβ/ζ by this compound phenocopies the genetic deletion of PTPRZ1 in lung microvascular endothelial cells (LMVECs). This provides direct evidence that RPTPβ/ζ is the functional target of this compound in mediating angiogenic processes.
Data Presentation: this compound Effects on Angiogenesis in Wild-Type vs. PTPRZ1 Knockout Cells
| Experiment | Cell Type | Treatment | Outcome | Conclusion |
| Cell Proliferation | Ptprz1+/+ LMVECs | This compound (10 µM) | Increased proliferation | This compound promotes proliferation via RPTPβ/ζ. |
| Ptprz1-/- LMVECs | This compound (10 µM) | No effect on proliferation | RPTPβ/ζ is required for this compound-induced proliferation. | |
| Cell Migration | Ptprz1+/+ LMVECs | This compound (10 µM) | Increased migration | This compound enhances migration through RPTPβ/ζ. |
| Ptprz1-/- LMVECs | This compound (10 µM) | No effect on migration | RPTPβ/ζ is essential for this compound's effect on migration. | |
| Tube Formation | Ptprz1+/+ LMVECs | This compound (10 µM) | Increased tube formation | This compound stimulates in vitro angiogenesis by targeting RPTPβ/ζ. |
| Ptprz1-/- LMVECs | This compound (10 µM) | No effect on tube formation | The pro-angiogenic effect of this compound is dependent on RPTPβ/ζ. |
This table summarizes findings from Lui et al. (2021), where the stimulatory effects of this compound on proliferation, migration, and tube formation were observed only in cells expressing RPTPβ/ζ (Ptprz1+/+) and were absent in cells with a genetic deletion of the target (Ptprz1-/-)[1][2][3].
Experimental Workflow for Genetic Validation
The logical flow of a genetic validation experiment for a small molecule inhibitor like this compound is depicted below.
Comparison with Alternative Target Deconvolution Methods
While genetic validation is definitive, other methods are often employed, particularly in the early stages of drug discovery.
| Method | Principle | Advantages | Disadvantages |
| Genetic Validation (Knockout/Knockdown) | Compares drug effect in the presence and absence of the target protein. | High confidence in target-phenotype link; validates functional interaction. | Time-consuming to create knockout models; potential for off-target effects with RNAi; compensation by other proteins can occur. |
| Affinity Chromatography-Mass Spectrometry | Uses an immobilized drug to "pull down" binding proteins from cell lysates for identification by mass spectrometry. | Unbiased; can identify novel targets. | May identify proteins that bind but are not functionally modulated; non-specific binding can be an issue; requires chemical modification of the drug. |
| Thermal Proteome Profiling (TPP) | Based on the principle that drug binding stabilizes the target protein against thermal denaturation. | In vivo and in vitro applicability; does not require drug modification. | Technically demanding; may not detect all binding events, particularly for weak interactions. |
| Computational Approaches | In silico methods that predict potential targets based on the chemical structure of the drug and known protein binding sites. | Rapid and cost-effective for initial screening. | Predictions require experimental validation; may not account for complex cellular environments. |
| CRISPR-based Screens | Genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to a drug. | Unbiased and high-throughput. | Can be complex to perform and analyze; may identify downstream effectors rather than the direct target. |
The RPTPβ/ζ Signaling Pathway
RPTPβ/ζ is a receptor-type protein tyrosine phosphatase that plays a crucial role in cell-cell and cell-matrix interactions. Its activity is regulated by ligands such as pleiotrophin (B1180697) (PTN). Inhibition of RPTPβ/ζ's phosphatase activity, either by ligand binding or by a small molecule like this compound, leads to the increased phosphorylation of its substrates, thereby modulating downstream signaling cascades. A key substrate of RPTPβ/ζ is the receptor tyrosine kinase c-Met.
Inhibition of RPTPβ/ζ by this compound prevents the dephosphorylation of c-Met, leading to its activation and subsequent stimulation of pro-angiogenic pathways like PI3K/Akt and MAPK/ERK[2][3]. Other studies have also implicated RPTPβ/ζ in the regulation of Fyn kinase and the NF-κB pathway[4].
Detailed Experimental Protocols
For researchers wishing to replicate or build upon these findings, detailed protocols for the key assays are provided below.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells (e.g., LMVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell proliferation is expressed as a percentage relative to the vehicle-treated control cells.
Wound Healing (Scratch) Migration Assay
This assay assesses collective cell migration in a two-dimensional space.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Complete cell culture medium
-
Microscope with a camera
Protocol:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.
-
The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software (e.g., ImageJ).
Endothelial Tube Formation Assay
This assay models the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.
Materials:
-
96-well plate
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest endothelial cells and resuspend them in medium containing this compound or vehicle control.
-
Seed the cells onto the solidified matrix at a density of 10,000-20,000 cells/well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized software.
Conclusion
The convergence of evidence from genetic knockout models and pharmacological inhibition studies provides a robust validation of RPTPβ/ζ as the primary target of this compound. The experimental framework presented in this guide, particularly the use of PTPRZ1 knockout cells, exemplifies a rigorous approach to target validation that is crucial for advancing drug development programs. The detailed protocols and comparative analysis of methodologies offer a valuable resource for researchers in the field.
References
- 1. corning.com [corning.com]
- 2. Genetic deletion or tyrosine phosphatase inhibition of PTPRZ1 activates c-Met to up-regulate angiogenesis and lung adenocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic deletion or tyrosine phosphatase inhibition of PTPRZ1 activates c-Met to up-regulate angiogenesis and lung adenocarcinoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to MYO10 Inhibitor Specificity and Cross-Reactivity Profiling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies and considerations for profiling the specificity and cross-reactivity of potential inhibitors targeting Myosin-X (MYO10), an unconventional motor protein implicated in cancer progression and other diseases. While specific, potent, and commercially available small-molecule inhibitors of MYO10 are not yet widely established, this guide outlines the essential experimental frameworks and signaling context required for their development and validation.
Myosin-X is a crucial player in cellular processes requiring dynamic actin structures, most notably the formation of filopodia.[1][2] Its overexpression is linked to increased aggressiveness and metastasis in various cancers, including breast cancer and glioblastoma, making it an attractive therapeutic target.[1][3] The development of effective and safe MYO10 inhibitors hinges on a thorough understanding of their on-target potency and off-target effects.
Understanding the MYO10 Signaling Landscape
A critical aspect of inhibitor profiling is understanding the biological pathways in which the target protein is involved. MYO10 integrates signals from various pathways to regulate cell migration, invasion, and mitosis.[4][5] Key interaction partners and downstream effects include:
-
Integrin Signaling: MYO10's FERM domain binds to β-integrins, linking the actin cytoskeleton to the extracellular matrix.[1] This interaction is crucial for cell adhesion and migration and can activate downstream pathways like SRC, FAK, and Ras-Raf-MEK-ERK.[4]
-
PI3K Pathway: MYO10 is activated by binding to PIP3, a product of PI3 kinase, positioning it as a downstream effector of this critical cancer-related pathway.[1]
-
Mitotic Regulation: MYO10 plays a role in mitosis by localizing mitotic and spindle regulators, such as microtubules and Wee1.[4] Its involvement in centrosome clustering is also noted as a mechanism to prevent multipolar spindles in cancer cells with excess centrosomes.[1]
-
Gene Regulation: In some cancers, MYO10 expression is upregulated by the EGR1 transcription factor, which can be driven by mutations in EGFR and p53.[1]
Quantitative Data Presentation for Inhibitor Profiling
Objective comparison of inhibitor performance requires standardized data presentation. The following table illustrates a hypothetical comparison of two potential MYO10 inhibitors against a panel of related and unrelated kinases to assess their specificity.
| Target | Inhibitor A IC50 (nM) | Inhibitor B IC50 (nM) | Kinase Family |
| MYO10 | 15 | 50 | Unconventional Myosin |
| MYO1A | 1,250 | 800 | Unconventional Myosin |
| MYO7A | >10,000 | 5,600 | Unconventional Myosin |
| MYH9 (NMHC-IIA) | 850 | 1,500 | Conventional Myosin |
| ROCK1 | >10,000 | >10,000 | Serine/Threonine Kinase |
| PAK1 | 2,300 | 4,200 | Serine/Threonine Kinase |
| FAK | 5,000 | 7,800 | Tyrosine Kinase |
| SRC | >10,000 | >10,000 | Tyrosine Kinase |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols for Specificity and Cross-Reactivity Profiling
A multi-faceted approach is essential for a comprehensive assessment of an inhibitor's specificity. This involves a combination of in vitro biochemical assays and cell-based methodologies.
In Vitro Kinase Profiling
The initial step is to determine the inhibitor's potency and selectivity against a broad panel of kinases. Radiometric assays or luminescence-based assays like ADP-Glo are common methods.[6][7]
Experimental Protocol: In Vitro Kinase Assay Panel (Radiometric) [6]
-
Preparation of Reagents:
-
Prepare serial dilutions of the test inhibitor (e.g., starting from 100 µM with 3-fold serial dilutions) in DMSO.
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a mixture of the specific peptide or protein substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Kₘ for each kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the purified recombinant kinase to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/[γ-³³P]ATP mixture.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
-
Chemoproteomics for Off-Target Identification
Chemoproteomics approaches, such as the use of "kinobeads," allow for the identification of inhibitor targets in a more native environment, like a cell lysate.[8] This method is particularly useful for discovering unexpected off-targets.
Experimental Protocol: Kinobeads Pulldown Assay [8]
-
Preparation of Cell Lysate:
-
Culture cells of interest and harvest.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Add the test inhibitor at various concentrations (or a single high concentration) to the lysates. Include a DMSO vehicle control.
-
Incubate to allow the inhibitor to bind to its targets within the lysate.
-
-
Kinobeads Incubation:
-
Add kinobeads (an affinity resin with immobilized, non-selective kinase inhibitors) to the inhibitor-treated lysates.
-
Incubate to allow kinases not bound by the free inhibitor to bind to the beads.
-
-
Enrichment and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification and Quantification:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. The proteins that show a dose-dependent decrease in binding to the beads in the presence of the free inhibitor are considered its specific targets.
-
Conclusion
The development of specific MYO10 inhibitors holds promise for new cancer therapies. A rigorous and multi-pronged approach to specificity and cross-reactivity profiling is paramount. By combining broad in vitro kinase screening with cellular and proteomic approaches, researchers can build a comprehensive understanding of a compound's activity. This detailed profiling is essential for selecting lead candidates with the highest potential for efficacy and the lowest risk of off-target toxicity, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. Myosin-X and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYO10 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Myosin 10 Regulates Invasion, Mitosis, and Metabolic Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - MYO10 [maayanlab.cloud]
- 6. benchchem.com [benchchem.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Independent Replication of MY10's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported neuroprotective effects of MY10, a selective inhibitor of Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ζ), against ethanol-induced neurotoxicity. The primary focus of this document is to objectively present the available experimental data for this compound and compare its performance with alternative neuroprotective agents.
Executive Summary:
This compound has demonstrated promising neuroprotective effects in preclinical studies, particularly in mitigating ethanol-induced damage to the hippocampus. Its mechanism of action is believed to involve the inhibition of RPTPβ/ζ, leading to the modulation of glial cell activity and the preservation of neuronal structures. However, a critical review of the current scientific literature reveals that the research on this compound's neuroprotective capabilities appears to be predominantly from a single research group and its collaborators. Independent replication of these findings is a crucial next step for validating its therapeutic potential.
This guide summarizes the existing data on this compound and presents a comparison with other neuroprotective agents that have been studied in similar models of ethanol-induced neurotoxicity. It is important to note that the presented data for alternative agents do not constitute a direct head-to-head comparison with this compound but offer valuable context on the efficacy of different neuroprotective strategies.
Comparative Data on Neuroprotective Agents in Ethanol-Induced Neurotoxicity
The following tables summarize quantitative data from studies investigating the effects of this compound and other neuroprotective compounds on key markers of neurogenesis and microglial activation in animal models of ethanol-induced neurotoxicity.
Table 1: Effects on Hippocampal Neurogenesis (BrdU-positive cells)
| Compound | Dosage | Animal Model | Ethanol (B145695) Administration Protocol | Change in BrdU+ cells vs. Ethanol Control | Citation |
| This compound | 60 mg/kg | Adolescent Mice | Acute ethanol (6 g/kg) | Data not available in a directly comparable format | [1] |
| Resveratrol (B1683913) | Not specified | Postnatal Mice | Ethanol exposure on postnatal day 7 | Reversed ethanol-induced decrease | [2] |
| Simvastatin | 5 mg/kg | Adolescent Mice | 20% ethanol (i.p.) for 28 days | Reduced ethanol's effect on PcNA+ cells | [3] |
| Ebselen | Not specified | Adult Rats | 6 weeks ethanol liquid diet | Prevented a 66.3% decrease | [4] |
Table 2: Effects on Microglial Activation (Iba1-positive cells)
| Compound | Dosage | Animal Model | Ethanol Administration Protocol | Change in Iba1+ cells vs. Ethanol Control | Citation |
| This compound | 60 mg/kg | Adolescent Mice | Acute ethanol (6 g/kg) | Tended to reduce in males | [1] |
| Saikosaponin-A | 10 mg/kg | Adult Mice | 5 g/kg ethanol (i.p.) for 6 weeks | Downregulated ethanol-induced increase | [5] |
| Ethanol alone | 4-day exposure | Adult Rats | Liquid diet | Increased number of microglia | [6] |
| Ethanol alone | Long-term consumption | Adolescent Rats | Not specified | Increased number of activated microglia | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Assessment of Hippocampal Neurogenesis (BrdU Staining)
This protocol is a standard method for labeling and quantifying proliferating cells in the dentate gyrus of the hippocampus.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) solution (sterile, 10 mg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (20% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Normal Goat Serum (NGS)
-
Primary antibody: Rat anti-BrdU
-
Secondary antibody: Goat anti-Rat IgG (fluorescently labeled)
-
DNA denaturation solution: 2N HCl
-
Neutralizing buffer: 0.1 M Borate (B1201080) buffer (pH 8.5)
-
Mounting medium with DAPI
Procedure:
-
BrdU Administration: Administer BrdU to animals via intraperitoneal (i.p.) injection at a dose of 50-100 mg/kg. The timing and frequency of injections will depend on the experimental design.[8]
-
Tissue Preparation: At the designated time point, perfuse animals transcardially with ice-cold PBS followed by 4% PFA.[9] Post-fix the brains in 4% PFA overnight at 4°C, followed by cryoprotection in sucrose solutions.[9]
-
Sectioning: Freeze the brains in OCT and cut 30-40 µm coronal sections using a cryostat.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
DNA Denaturation: Incubate sections in 2N HCl for 30 minutes at 37°C to denature the DNA and expose the BrdU epitope.[10][11]
-
Neutralization: Wash sections and neutralize the acid with 0.1 M borate buffer for 10 minutes.[10]
-
Blocking: Block non-specific binding with a solution containing PBS, Triton X-100, and NGS for 1-2 hours at room temperature.[10]
-
Primary Antibody Incubation: Incubate sections with the primary anti-BrdU antibody overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash sections and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.[10]
-
Mounting: Wash sections, mount on slides, and coverslip with mounting medium containing DAPI.
-
-
Quantification: Capture images of the dentate gyrus using a fluorescence microscope and count the number of BrdU-positive cells.
Assessment of Microglial Activation (Iba1 Immunohistochemistry)
This protocol details the staining of Iba1, a marker for microglia, to assess their activation state.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (20% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Normal Goat Serum (NGS)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-Rabbit IgG (fluorescently or biotin-labeled)
-
DAB substrate kit (for chromogenic detection)
-
Mounting medium
Procedure:
-
Tissue Preparation: Perfuse and prepare brain tissue as described in the BrdU staining protocol.
-
Sectioning: Cut 30-40 µm coronal sections using a cryostat.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Antigen Retrieval (optional): For some fixation protocols, antigen retrieval may be necessary. This can be done by incubating sections in a citrate-based buffer at high temperature.
-
Blocking: Block non-specific binding with a solution containing PBS, Triton X-100, and NGS for 1-2 hours at room temperature.[12]
-
Primary Antibody Incubation: Incubate sections with the primary anti-Iba1 antibody overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash sections and incubate with the appropriate secondary antibody for 2 hours at room temperature.[12]
-
Detection:
-
Fluorescence: If using a fluorescent secondary antibody, wash the sections and mount with DAPI-containing medium.
-
Chromogenic (DAB): If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent, followed by the DAB substrate to produce a colored precipitate.[13]
-
-
-
Quantification: Capture images of the region of interest and analyze microglial morphology and density. Activated microglia typically exhibit a more amoeboid shape with retracted processes compared to the ramified morphology of resting microglia.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound's neuroprotective action.
Caption: General experimental workflow for assessing neuroprotective agents.
Conclusion and Future Directions
The available evidence suggests that this compound holds potential as a neuroprotective agent against ethanol-induced neurotoxicity. Its targeted mechanism of inhibiting RPTPβ/ζ presents a novel therapeutic strategy. However, the current body of research is limited by the absence of independent replication. To firmly establish the neuroprotective efficacy of this compound, future studies should focus on:
-
Independent Validation: Replication of the key findings by unrelated research groups is paramount.
-
Direct Comparative Studies: Head-to-head comparisons of this compound with other neuroprotective agents in standardized models of ethanol-induced neurodegeneration would provide a clearer picture of its relative efficacy.
-
Dose-Response and Therapeutic Window: Further studies are needed to determine the optimal dosage and the therapeutic window for this compound administration.
-
Long-term Efficacy and Safety: The long-term effects and safety profile of this compound need to be thoroughly investigated.
By addressing these critical areas, the scientific community can build a more robust understanding of this compound's potential as a therapeutic intervention for conditions involving neuroinflammation and neuronal damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of resveratrol on the inhibition of hippocampal neurogenesis induced by ethanol during early postnatal life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of Simvastatin against alcohol-induced oxidative stress and neurodegeneration in the Hippocampus of adolescent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective impairment of hippocampal neurogenesis by chronic alcoholism: Protective effects of an antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of saikosaponin-A in ethanol-induced glia-mediated neuroinflammation, oxidative stress via RAGE/TLR4/NFkB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial activation is not equivalent to neuroinflammation in alcohol-induced neurodegeneration: the importance of microglia phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanol Exposure Induces Microglia Activation and Neuroinflammation through TLR4 Activation and SENP6 Modulation in the Adolescent Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of MY10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential information and step-by-step guidance for the safe disposal of MY10, a potent and orally active receptor protein tyrosine phosphatase (RPTPβ/ζ) inhibitor. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Chemical and Safety Data Overview
This compound is a bioactive small molecule with the following identifiers:
-
Chemical Name: (Trifluoromethyl)(4-(4-(trifluoromethylthio)benzyloxy)phenyl)sulfane
-
CAS Number: 2204270-73-3
-
Empirical Formula: C₁₅H₁₀F₆OS₂
-
Molecular Weight: 384.36 g/mol
A comprehensive understanding of the hazards associated with this compound is crucial for its safe handling and disposal. Below is a summary of key safety information.
| Property | Value | Source |
| Physical Form | Powder | |
| Color | White to beige | |
| Solubility | DMSO: 2 mg/mL (warmed) | |
| Storage Temperature | -10 to -25°C | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Experimental Protocols for Disposal
The disposal of this compound, as with most bioactive small molecules, should be managed as hazardous chemical waste. Direct disposal into standard trash or down the sanitary sewer is strictly prohibited due to its potential environmental toxicity. The following step-by-step procedure outlines the recommended disposal protocol.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. This includes any contaminated lab supplies such as weighing paper, pipette tips, and microfuge tubes.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
Step 3: Waste Container Labeling
All waste containers must be labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "(Trifluoromethyl)(4-(4-(trifluoromethylthio)benzyloxy)phenyl)sulfane (this compound)"
-
CAS Number: 2204270-73-3
-
An accurate estimation of the concentration and volume of the waste
-
The date the waste was first added to the container
-
The name and contact information of the principal investigator or laboratory supervisor
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition, as this compound is a combustible solid.
-
In a location that prevents accidental release into the environment.
Step 5: Disposal through Institutional Environmental Health and Safety (EHS)
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation and scheduling. Do not attempt to treat or dispose of the chemical waste independently unless explicitly approved and trained by your EHS department.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the known signaling pathway affected by this compound and the logical workflow for its proper disposal.
Caption: this compound acts as an inhibitor of the RPTPβ/ζ signaling pathway.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
